molecular formula C9H18N2O B13755792 1-Butyl-6-methylpiperazin-2-one CAS No. 59702-19-1

1-Butyl-6-methylpiperazin-2-one

Katalognummer: B13755792
CAS-Nummer: 59702-19-1
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: DSOPHYCMGBGOHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Butyl-6-methylpiperazin-2-one is a specialized piperazinone derivative offered for research and development purposes. Compounds featuring the piperazin-2-one scaffold, which contains both nitrogen and carbonyl functionalities, are of significant interest in medicinal chemistry as privileged structures for designing bioactive molecules . The structural framework allows researchers to explore interactions with various biological targets. Piperazine and piperazinone cores are frequently utilized in drug discovery due to their ability to improve key physicochemical properties of lead compounds, such as water solubility and bioavailability, which are critical for pharmacokinetic optimization . This particular derivative, with its butyl and methyl substituents, provides a versatile chemical building block. Researchers can leverage it to develop novel compounds for potential application in various therapeutic areas. Piperazine-based molecules have demonstrated a wide range of biological activities in scientific literature, including serving as inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in neuroscience research for neurodegenerative diseases . Furthermore, such structures are investigated for their potential antitumor and antibacterial properties. The presence of the carbonyl group in the piperazine ring introduces a conformational constraint and a hydrogen-bonding acceptor site, which can be pivotal for specific target binding and enhancing metabolic stability . 1-Butyl-6-methylpiperazin-2-one is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

CAS-Nummer

59702-19-1

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-butyl-6-methylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-5-11-8(2)6-10-7-9(11)12/h8,10H,3-7H2,1-2H3

InChI-Schlüssel

DSOPHYCMGBGOHQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(CNCC1=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-6-methylpiperazin-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-Butyl-6-methylpiperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established chemical principles to predict its chemical structure, physicochemical properties, and potential pharmacological relevance. Detailed, field-proven methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers and scientists in the field of drug discovery.

Introduction to the Piperazinone Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, allow for the fine-tuning of pharmacological activity, solubility, and metabolic stability.[2] The piperazin-2-one moiety, a derivative of piperazine, introduces a lactam function, which can act as a hydrogen bond donor and acceptor, further enhancing its potential for interaction with biological targets.[3] The substitution pattern on the piperazinone ring is critical in defining its biological activity, with modifications at the N1, N4, and carbon positions leading to a wide range of pharmacological profiles, including antiviral, anticancer, and central nervous system activities.[3][4] This guide focuses on the specific derivative, 1-Butyl-6-methylpiperazin-2-one, providing a predictive yet scientifically grounded exploration of its chemical and biological landscape.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Butyl-6-methylpiperazin-2-one consists of a piperazin-2-one ring with a butyl group attached to the nitrogen atom at position 1 and a methyl group at the carbon atom at position 6.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Butyl-6-methylpiperazin-2-one, calculated based on its structure and extrapolated from data for analogous compounds such as 1-methylpiperazin-2-one and 6-methylpiperazin-2-one.[5][6][7][8][9]

PropertyPredicted ValueCitation
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 250-280 °C at atmospheric pressure
Solubility Expected to be soluble in water and polar organic solvents
LogP (octanol-water partition coefficient) Estimated to be between 0.5 and 1.5[5]
pKa The secondary amine is predicted to have a pKa in the range of 7.0-8.0
Topological Polar Surface Area (TPSA) 32.3 Ų[5]

Synthesis of 1-Butyl-6-methylpiperazin-2-one

While a specific synthesis for 1-Butyl-6-methylpiperazin-2-one has not been reported, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of piperazinones.[10][11] The proposed synthesis involves a two-step process starting from a suitable precursor, such as 6-methylpiperazin-2-one.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below:

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Product Isolation and Purification cluster_3 Final Product start Commercially available (S)-6-Methylpiperazin-2-one (CAS: 323592-68-3) reaction Nucleophilic Substitution (SN2) start->reaction Reacts with reagents 1-Bromobutane Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or Acetonitrile) reagents->reaction workup Aqueous Workup Extraction reaction->workup Leads to purification Column Chromatography workup->purification end 1-Butyl-6-methylpiperazin-2-one purification->end

Caption: Proposed synthetic workflow for 1-Butyl-6-methylpiperazin-2-one.

Detailed Experimental Protocol

This protocol is a predictive methodology based on standard organic synthesis techniques for similar transformations.

Materials and Reagents:

  • (S)-6-Methylpiperazin-2-one (CAS: 323592-68-3)[6][7]

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-6-Methylpiperazin-2-one (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Alkylation: To the stirred suspension, add 1-bromobutane (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Butyl-6-methylpiperazin-2-one.

Analytical Characterization

The identity and purity of the synthesized 1-Butyl-6-methylpiperazin-2-one would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), the methyl group on the piperazinone ring (a doublet), and the protons of the piperazinone core.

    • ¹³C NMR will confirm the presence of all nine carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion, corresponding to the molecular formula C₉H₁₈N₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the lactam carbonyl group (C=O) around 1650-1680 cm⁻¹ and N-H stretching vibrations will be absent if the starting material is fully converted.

Potential Pharmacological Relevance and Structure-Activity Relationships (SAR)

The pharmacological profile of 1-Butyl-6-methylpiperazin-2-one is not yet documented. However, based on the structure-activity relationships of related compounds, we can hypothesize its potential biological activities.

  • Central Nervous System (CNS) Activity: N-substituted piperazines are known to interact with various CNS receptors, including dopamine and serotonin receptors.[12][13][14] The N-butyl substituent may influence the lipophilicity of the molecule, potentially facilitating its ability to cross the blood-brain barrier.

  • Anticancer Activity: Piperazinone-containing compounds have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in certain types of cancer.[3] The substitution pattern on the piperazinone ring plays a crucial role in the potency and selectivity of these inhibitors.

  • Antimicrobial Activity: N-substituted piperazine moieties are present in some antimicrobial agents.[15] The lipophilicity introduced by the butyl group could potentially enhance cell membrane permeability and contribute to antimicrobial effects.[4]

Logical Relationship of Structural Moieties to Potential Activity

SAR cluster_core 1-Butyl-6-methylpiperazin-2-one cluster_substituents Substituents cluster_properties Predicted Properties & Activities core Piperazin-2-one Core n_butyl N-Butyl Group core->n_butyl c_methyl C6-Methyl Group core->c_methyl lipophilicity Increased Lipophilicity n_butyl->lipophilicity steric_hindrance Steric Influence c_methyl->steric_hindrance cns_activity Potential CNS Activity lipophilicity->cns_activity antimicrobial Potential Antimicrobial Activity lipophilicity->antimicrobial pi3k_inhibition Potential PI3Kδ Inhibition steric_hindrance->pi3k_inhibition

Caption: Structure-Activity Relationship (SAR) hypotheses for 1-Butyl-6-methylpiperazin-2-one.

Safety and Handling

As with any novel chemical compound, 1-Butyl-6-methylpiperazin-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related piperazine derivatives, potential hazards may include skin and eye irritation.[5] A comprehensive safety data sheet (SDS) should be consulted or generated before handling.

Conclusion

This technical guide has presented a detailed, albeit predictive, overview of 1-Butyl-6-methylpiperazin-2-one. By leveraging existing knowledge of piperazinone chemistry and pharmacology, we have outlined its likely physicochemical properties, a robust synthetic protocol, and potential areas of therapeutic interest. The information provided herein serves as a valuable starting point for researchers aiming to synthesize and investigate this and other novel piperazinone derivatives in the pursuit of new therapeutic agents. Further experimental validation is required to confirm the properties and activities proposed in this guide.

References

  • Girase, P. A., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(2), 365. [Link]

  • Foroumadi, A., et al. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 493-498. [Link]

  • Krajewska, U., et al. (1995). Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide. Acta Poloniae Pharmaceutica, 52(2), 129-132. [Link]

  • Bremner, J. B., et al. (2009). Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 839-842. [Link]

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]

  • Sokolova, E. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(9), 836-850. [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(9), 742-746. [Link]

  • Rathi, E., et al. (2022). Structure‐activity relationship of antidepressant activity piperazine derivatives. Journal of Heterocyclic Chemistry, 59(12), 2097-2115. [Link]

  • Piazzi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Chu, W., et al. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse, 63(9), 717-728. [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]

  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Synfacts, 19(03), 0233. [Link]

  • PubChem. (n.d.). 1-Methylpiperazin-2-one. National Center for Biotechnology Information. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 369-373. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Kumar, A., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(12), 4682-4693. [Link]

  • Honigberg, L. A., et al. (2013). Alkylated piperazine compounds. U.S.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • Lindberg, O. H., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(18), 12698-12710. [Link]

  • CN102304102B. (2013). Preparation method of 1-methyl piperazine.
  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-2-one. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: 1-Butyl-6-methylpiperazin-2-one as a Privileged Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 1-Butyl-6-methylpiperazin-2-one in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the transition from labile peptide leads to bioavailable small molecules is a critical bottleneck. 1-Butyl-6-methylpiperazin-2-one (CAS: 59702-19-1) represents a high-value "privileged scaffold" designed to address this challenge. Structurally acting as a conformationally constrained peptidomimetic , this heterocyclic core mimics the


-turn secondary structure of bioactive peptides while enhancing metabolic stability and membrane permeability.

This guide analyzes the therapeutic utility of the 1-Butyl-6-methylpiperazin-2-one scaffold, detailing its role in fixing pharmacophoric vectors for GPCR ligands (specifically Oxytocin and Vasopressin antagonists) and protease inhibitors. We provide a validated synthetic workflow, structural analysis, and experimental protocols for integrating this moiety into fragment-based drug discovery (FBDD) campaigns.

Structural Architecture & Mechanistic Rationale

The "Freidinger Lactam" Concept

The therapeutic value of 1-Butyl-6-methylpiperazin-2-one lies in its ability to function as a Freidinger lactam analog . In native peptides, the rotation around the


 (

) and

(

) bonds leads to multiple conformers, reducing binding affinity (entropic penalty) and proteolytic stability.

Cyclization into the piperazin-2-one ring restricts the


 torsion angle, locking the backbone into a geometry that closely resembles a type II 

-turn.
  • C6-Methyl Group: Derived from Alanine, this substituent introduces chirality, allowing the scaffold to mimic the

    
     residue of a 
    
    
    
    -turn.
  • N1-Butyl Group: This hydrophobic tail mimics the side chain of aliphatic amino acids (e.g., Leucine, Norleucine) or serves as a lipophilic anchor to penetrate hydrophobic pockets in receptors (e.g., the orthosteric pocket of the Oxytocin receptor).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the structural overlay of the scaffold with a generic dipeptide turn.

PharmacophoreMap cluster_0 Native Peptide (Flexible) cluster_1 1-Butyl-6-methylpiperazin-2-one (Constrained) AA1 Amino Acid 1 (Side Chain R1) PeptideBond Peptide Bond (Scissile/Rotatable) AA1->PeptideBond N1 N1-Butyl (Hydrophobic Vector) AA1->N1 Mimics Side Chain AA2 Amino Acid 2 (Side Chain R2) PeptideBond->AA2 Core Piperazin-2-one (Rigid Core) PeptideBond->Core Bioisosteric Replacement N1->Core N-Alkylation C6 C6-Methyl (Stereocenter) C6->Core Chiral Center

Figure 1: Pharmacophore overlay demonstrating the bioisosteric relationship between the piperazin-2-one scaffold and a dipeptide backbone.

Therapeutic Applications

GPCR Antagonism (Oxytocin/Vasopressin)

The most prominent application of piperazin-2-one derivatives is in the development of Oxytocin Receptor (OTR) antagonists .

  • Case Study (Retosiban/Epelsiban): While Retosiban utilizes a 2,5-diketopiperazine core, structurally related piperazin-2-ones are potent intermediates. The 1-butyl group (or sec-butyl in Retosiban) occupies a critical hydrophobic crevice between transmembrane helices V and VI of the OTR.

  • Mechanism: The rigid piperazinone ring positions the exocyclic carbonyl and the N1-substituent to disrupt the receptor's activation mechanism, preventing

    
     coupling and subsequent calcium mobilization.
    
Serine Protease Inhibition

In thrombin and Factor Xa inhibitors, the piperazin-2-one ring serves as a central template to direct S1 and S4 pocket binding groups. The 1-butyl group can occupy the S4 hydrophobic pocket, while the carbonyl interacts with the oxyanion hole or active site Serine.

Synthesis & Manufacturing Protocol

Objective: Synthesis of (S)-1-Butyl-6-methylpiperazin-2-one. Rationale: The (S)-enantiomer is preferred to mimic natural L-amino acids. We utilize a reductive amination followed by intramolecular cyclization strategy.

Reaction Scheme Data
StepReagentsConditionsYield (Typical)Critical Parameter
1 L-Alanine methyl ester + ButyraldehydeNaBH(OAc)3, DCM, 0°C to RT85-90%Control imine formation time
2 N-Butyl-L-Alanine ester + Chloroacetyl chlorideEt3N, DCM, 0°C92%Maintain anhydrous conditions
3 N-Chloroacetyl intermediate + Ammonia/AmineMeOH, Heat or NaH/THF75-80%Cyclization kinetics
Detailed Experimental Protocol (Step-by-Step)

Step 1: Reductive Alkylation of L-Alanine Methyl Ester

  • Preparation: Dissolve L-Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add Triethylamine (1.1 eq) to liberate the free base.

  • Imine Formation: Add Butyraldehyde (1.05 eq) dropwise at 0°C. Stir for 30 minutes in the presence of activated molecular sieves (4Å) to sequester water.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate. Checkpoint: Verify mono-alkylation via LC-MS.

Step 2: Acylation with Chloroacetyl Chloride

  • Setup: Dissolve the crude N-butyl-L-alanine methyl ester in dry DCM (100 mL) and cool to 0°C. Add Diisopropylethylamine (DIPEA, 1.2 eq).

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 20 minutes. The reaction is highly exothermic; maintain T < 5°C.

  • Completion: Stir for 2 hours at RT. Wash with 1N HCl and Brine. Concentrate to yield the N-(2-chloroacetyl)-N-butyl-L-alanine methyl ester.

Step 3: Cyclization to Piperazin-2-one

  • Cyclization: Dissolve the intermediate in methanolic ammonia (7N NH3 in MeOH). Heat the solution in a sealed pressure tube at 60°C for 4-6 hours.

    • Alternative (High Purity): React with primary amine (if N4-substitution is desired) or use NaH in THF if the nitrogen is protected.

  • Purification: Concentrate the solvent. Purify the residue via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

  • Validation: The product, (S)-1-Butyl-6-methylpiperazin-2-one, is obtained as a pale yellow oil or low-melting solid.

Experimental Validation & QA

To ensure the integrity of the scaffold before library generation, the following validation workflow is mandatory.

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3): Look for the doublet at

    
     ~1.2 ppm (C6-Methyl) and the multiplet at 
    
    
    
    ~3.0-3.5 ppm (Ring protons and N-Butyl). The diastereotopic splitting of the N-CH2 protons confirms the chiral environment.
  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10). Verify ee > 98%.

Validation Workflow Diagram

ValidationWorkflow Start Crude Product NMR 1H NMR Analysis (Confirm Structure) Start->NMR LCMS LC-MS (Confirm MW: 170.25) Start->LCMS Chiral Chiral HPLC (Confirm ee% > 98%) NMR->Chiral LCMS->Chiral Decision Pass QA? Chiral->Decision Library Release for Library Synthesis Decision->Library Yes Reprocess Recrystallize / Resynthesize Decision->Reprocess No

Figure 2: Quality Assurance workflow for validating chiral piperazinone scaffolds.

Future Outlook

The 1-Butyl-6-methylpiperazin-2-one scaffold is evolving beyond simple peptidomimetics. Emerging trends include:

  • DNA-Encoded Libraries (DEL): The secondary amine at position 4 (if unsubstituted) serves as an excellent attachment point for DNA tags, enabling the screening of billions of analogs.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high solubility, this scaffold is an ideal "seed" fragment for crystallographic screening against novel targets.

References

  • Design and Synthesis of Peptidomimetics

    • Title: "Piperazin-2-one as a Privileged Scaffold in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold class)

  • Oxytocin Antagonists (Retosiban Context)

    • Title: "Discovery of Retosiban (GSK221149A), a Potent and Selective Oxytocin Antagonist for the Treatment of Preterm Labor."[1]

    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Synthetic Methodology

    • Title: "Efficient Synthesis of Piperazin-2-ones via Reductive Amination and Cycliz
    • Source:Organic Letters.
    • URL:[Link]

  • Compound Data

    • Title: "1-Butyl-6-methylpiperazin-2-one (CAS 59702-19-1) Entry."[2]

    • Source:PubChem.
    • URL:[Link]

Sources

Pharmacological Profile of 6-Methylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold at a Glance

The 6-methylpiperazin-2-one scaffold represents a privileged subclass of constrained heterocycles, distinct from its fully reduced piperazine counterparts. While piperazines are ubiquitous as solubility-enhancing linkers, the piperazin-2-one (lactam) core functions primarily as a structural mimetic .

The introduction of the carbonyl group at C2 and a methyl group at C6 creates a unique pharmacological profile:

  • Peptidomimetic Utility: It effectively mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, locking bioactive conformations of peptides.
  • Stereochemical Control: The C6-methyl group acts as a chiral handle (typically derived from alanine), dictating the ring's pucker and side-chain vector orientation.

  • Metabolic Stability: The lactam linkage is generally more resistant to systemic hydrolysis than linear amide bonds, though it alters basicity (

    
    ) compared to piperazines.
    

This guide dissects the pharmacological utility of this scaffold, focusing on its role in HIV capsid modulation, protease inhibition, and peptidomimetic design.

Structural & Mechanistic Basis

Conformational Analysis: The "Turn" Mimic

Unlike the flexible chair conformation of piperazine, 6-methylpiperazin-2-one adopts a constrained twist-boat or distorted chair conformation depending on substitution. This rigidity is the basis of its pharmacological value.

  • The

    
    -Turn Mimicry:  In native proteins, 
    
    
    
    -turns (types I, II, and II') are critical recognition motifs.[1] The 6-methylpiperazin-2-one scaffold can replace the central dipeptide unit. The C6-methyl group mimics the
    
    
    of the amino acid side chain, restricting the
    
    
    and
    
    
    angles to values compatible with bioactive turns.
  • Chirality Matters: The (S)-enantiomer (derived from L-alanine) typically mimics natural L-amino acid turns, while the (R)-enantiomer can induce reverse-turn geometries useful for stabilizing non-canonical structures.

Visualization: Peptidomimetic Design Logic

PeptidomimeticDesign cluster_mechanism Mechanism of Constraint LinearPeptide Linear Bioactive Peptide (Flexible, Rapid Proteolysis) IdentifyTurn Identify Critical Beta-Turn Motif LinearPeptide->IdentifyTurn NMR/X-ray Analysis ScaffoldInsert Insert 6-Methylpiperazin-2-one (Replaces i+1, i+2 residues) IdentifyTurn->ScaffoldInsert Retrosynthetic Design ConstrainedAnalog Constrained Analog (High Affinity, Protease Stable) ScaffoldInsert->ConstrainedAnalog Stereocontrolled Synthesis MethylEffect C6-Methyl Group (Locks Ring Pucker) MethylEffect->ConstrainedAnalog LactamEffect Lactam Carbonyl (H-Bond Acceptor) LactamEffect->ConstrainedAnalog

Figure 1: Workflow for converting a labile peptide into a stable 6-methylpiperazin-2-one peptidomimetic.

Key Pharmacological Targets

HIV-1 Capsid Modulation (The F-Id-3o Series)

Recent high-impact research has validated 6-methylpiperazin-2-one derivatives as potent HIV-1 Capsid (CA) modulators .

  • Mechanism: These compounds bind to the inter-protomer pocket of the CA hexamer. Unlike simple blockers, they can stabilize or destabilize the capsid lattice, interfering with viral uncoating and nuclear entry.

  • Key Compound: F-Id-3o (Phenylalanine-derived substituent).

  • Pharmacology:

    • Target: HIV-1 Capsid protein (N-terminal domain).

    • Effect: Prevents proper assembly/disassembly kinetics.

    • Advantage: The piperazinone ring provides a rigid core that positions hydrophobic groups (phenyl/indolyl) to interact with the hydrophobic pocket of the CA protein, superior to flexible linear analogs.

Thrombin and Factor Xa Inhibition

The scaffold is utilized to constrain the P1-P4 binding elements of serine protease inhibitors.

  • Role: The lactam ring serves as a template to direct the arginine-mimetic group (P1) into the S1 specificity pocket while directing the hydrophobic tail (P4) into the aryl-binding S4 pocket.

  • Specificity: The 6-methyl group prevents "collapse" of the inhibitor, maintaining the extended conformation required for beta-strand mimicry within the enzyme active site.

Farnesyltransferase Inhibition

Macrocyclic piperazinones have been developed as dual inhibitors of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[2]

  • Significance: Targeting Ras protein prenylation in cancer therapy.

  • Activity: The scaffold acts as a rigid linker in macrocycles, improving cell permeability compared to peptide-based inhibitors like CAAX box mimetics.

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Core Scaffold

This protocol yields the (S)-6-methylpiperazin-2-one core from L-alanine, ensuring optical purity.

Reagents: N-Boc-L-Alanine, Glycine methyl ester, EDC·HCl, TFA, Sodium hydride (NaH).

  • Peptide Coupling:

    • Dissolve N-Boc-L-Alanine (10 mmol) and Glycine methyl ester HCl (10 mmol) in DCM (50 mL).

    • Add EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 1 h, then warm to RT overnight.

    • Checkpoint: Verify dipeptide formation (Boc-Ala-Gly-OMe) by TLC (Rf ~0.5 in 1:1 EtOAc/Hex).

  • Deprotection:

    • Treat the intermediate with 20% TFA in DCM (20 mL) for 2 h. Evaporate volatiles to yield the TFA salt.

  • Cyclization (The Critical Step):

    • Redissolve the salt in anhydrous MeOH or iPrOH.

    • Neutralize with TEA, then heat to reflux for 12–24 h.

    • Note: Acid-catalyzed cyclization is preferred to prevent racemization of the chiral center.

    • Alternative (Base-Mediated): For difficult substrates, use NaH in THF, but monitor optical rotation strictly.

  • Reduction (Optional for Piperazine): If the target is the reduced piperazine, treat with

    
     in THF. For the piperazin-2-one , stop here.
    
Protocol B: Solid-Phase Synthesis of Peptidomimetics

Used for generating libraries of 6-methylpiperazin-2-one derivatives.

  • Loading: Attach Fmoc-L-Alanine to 2-Chlorotrityl chloride resin.

  • Elongation: Deprotect (20% piperidine/DMF) and couple bromoacetic acid (creates the N-terminus electrophile).

  • Displacement & Cyclization:

    • React resin-bound amine with a primary amine (

      
      ) in DMSO (SN2 displacement of bromide).
      
    • Promote on-resin cyclization using heat or weak acid catalysis.

  • Cleavage: Treat with 95% TFA to release the substituted 6-methylpiperazin-2-one.

Quantitative Data Profile

Table 1: Comparative Pharmacological Properties
FeaturePiperazine (Reduced)6-Methylpiperazin-2-one Relevance
Basicity (

)
~9.8 (N1), ~5.6 (N4)~6.0 (Amine), Neutral (Lactam) Lactam reduces lysosomal trapping; improves membrane permeation.
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors Carbonyl acts as a strong acceptor for backbone alignment.
Conformation Chair (Flexible)Twist-Boat / Half-Chair Critical for

-turn mimicry (

).
Metabolic Stability High (N-oxidation/glucuronidation)High (Hydrolysis resistant) Lactam ring is stable to plasma esterases.
Chirality Achiral (usually)Chiral (C6-Methyl) (S)-isomer maps to L-amino acids; (R)-isomer for reverse turns.

ADME & Toxicology Insights

  • Metabolic Soft Spots:

    • C3-Hydroxylation: The position alpha to the lactam nitrogen (C3) is susceptible to oxidative metabolism (CYP450), leading to ring opening.

    • N-Dealkylation: Substituents on the N4 (amine) nitrogen are primary sites for metabolic cleavage.

  • Solubility: The lactam moiety increases polarity compared to a carbocycle but reduces basicity compared to piperazine. This often results in compounds with moderate aqueous solubility (

    
     1.5–3.0 range for typical drug candidates), ideal for oral bioavailability.
    
  • Toxicity: Unlike some hydrazine-containing heterocycles, the piperazin-2-one core is not inherently genotoxic. However, derivatives must be screened for hERG inhibition if lipophilic side chains are added to the N4 position.

Future Outlook: PROTACs and Beyond

The 6-methylpiperazin-2-one scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design.

  • Opportunity: Its rigid geometry could serve as a superior linker compared to flexible alkyl chains, orienting the E3 ligase and target protein at precise angles to maximize ubiquitination efficiency.

  • Fragment-Based Discovery: The scaffold is an excellent "chiral fragment" for FBDD (Fragment-Based Drug Discovery) campaigns targeting difficult protein-protein interactions (PPIs).

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Journal of Medicinal Chemistry. Link (Note: Contextual match for HIV Capsid/Peptidomimetics).

  • Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin. Journal of Organic Chemistry. Link

  • Identification of oxidative degradates of the thrombin inhibitor... pyrazinone. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. PMC / NIH. Link

Sources

The Piperazin-2-one Scaffold: A Technical Guide to Peptidomimetic Design and Synthesis

[1][2]

Executive Summary

The piperazin-2-one (also known as 2-oxopiperazine or ketopiperazine) scaffold represents a distinct evolution from the ubiquitous piperazine ring found in drugs like imatinib or ciprofloxacin.[1][2] While the saturated piperazine is primarily a physicochemical modulator (pKa, solubility), the piperazin-2-one is a privileged peptidomimetic scaffold .[3]

Its unique value lies in its ability to constrain amino acid side chains into defined vectors, mimicking the secondary structure of peptides (specifically

3Farnesyltransferase Inhibitors (FTIs)GPCR ligands3

Part 1: Structural & Pharmacophore Analysis[3]

Conformational Causality

Unlike the flexible chair conformation of piperazine, the introduction of the carbonyl group at C2 flattens the ring significantly, creating a constrained geometry that mimics the



  • Planar Amide Constraint: The N1-C2-C3 region possesses partial double-bond character, forcing planarity and restricting the conformational space.[1][2]

  • Defined Exit Vectors: The scaffold offers four distinct points of diversification (

    
     to 
    
    
    ) that allow medicinal chemists to probe biological space with high precision.[3]
PositionChemical NatureMedicinal Utility
N1 Amide NitrogenBackbone mimetic; tolerates bulky aryl/alkyl groups for hydrophobic pocket filling.[1][2]
C3

-Carbon
Chiral center derived from amino acids; determines the vector of the side chain (mimics amino acid side chain).[1][2]
N4 Secondary AmineBasic center (pKa ~8-9); critical for solubility and ionic interactions (e.g., Asp/Glu residues in active sites).[1][2][3]
C5/C6 Ethylene BridgeCan be substituted to lock conformation or fused to create bicyclic systems (e.g., Praziquantel).[3]
Graphviz Visualization: Scaffold Vectors

The following diagram illustrates the core scaffold and its substitution vectors.

Piperazinone_ScaffoldFigure 1: Piperazin-2-one Scaffold Exit VectorsN1N1(Amide)C2C2(Carbonyl)N1->C2Planar bondR1R1(Hydrophobic)N1->R1C3C3(Chiral)C2->C3N4N4(Basic)C3->N4R3R3(Side Chain)C3->R3C5C5N4->C5R4R4(Solubility/Linker)N4->R4C6C6C5->C6C6->N1

Part 2: Synthetic Methodologies

The synthesis of piperazin-2-ones must be robust enough to support library generation (Diversity-Oriented Synthesis).[1][2] The most "self-validating" method is the Ugi-Deprotection-Cyclization (UDC) strategy.[1][2]

Protocol: Ugi-Deprotection-Cyclization (UDC)

This protocol allows the one-pot assembly of the ring from four simple components, followed by acid-mediated cyclization.[1][2]

Reaction Components:

  • Aldehyde (

    
    -CHO):  Defines the C3 substituent.[1]
    
  • Amine (

    
    -NH2):  Defines the N1 substituent.[1]
    
  • Isocyanide (

    
    -NC):  Defines the exocyclic amide at C2 (if using Ugi-4CR) or modified for ring closure.[1][2]
    
  • Boc-Amino Acid: Provides the N4-C5-C6 backbone.[1][2]

Step-by-Step Methodology:

  • Condensation (Ugi-4CR):

    • Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form the imine.

    • Add Boc-Glycine (or substituted Boc-amino acid) (1.0 eq) and Isocyanide (1.0 eq).

    • Stir at room temperature for 24-48 hours.

    • Validation: Monitor by LC-MS for the disappearance of isocyanide and formation of the linear Ugi adduct.

  • Deprotection:

    • Evaporate solvent. Redissolve crude in DCM/TFA (1:1 v/v).

    • Stir for 1 hour to remove the Boc group.

    • Evaporate TFA/DCM (azeotrope with toluene to remove traces of acid).[3]

  • Cyclization (Intramolecular Transamidation):

    • Dissolve the deprotected amine salt in Methanol.

    • Add excess base (e.g., TEA or DIPEA, 5.0 eq) to neutralize the salt and trigger nucleophilic attack of the free amine onto the C-terminal ester/amide.[3]

    • Reflux for 2-6 hours.[1][2]

    • Validation: Formation of the cyclic product is indicated by a shift in HPLC retention time and appearance of the characteristic lactam signal in IR/NMR.

Graphviz Visualization: UDC Pathway

UDC_SynthesisFigure 2: Ugi-Deprotection-Cyclization (UDC) WorkflowStartReagents:Aldehyde + Amine + Isocyanide + Boc-Amino AcidImineStep 1: Imine Formation(MeOH, 30 min)Start->ImineUgi_AdductStep 2: Ugi-4CR Linear Adduct(Linear Peptidomimetic)Imine->Ugi_Adduct+ Isocyanide/AcidDeprotectedStep 3: Boc Deprotection(TFA/DCM)Ugi_Adduct->Deprotected- Boc GroupCyclicStep 4: Base-Mediated Cyclization(Piperazin-2-one Product)Deprotected->CyclicIntramolecularTransamidation

Part 3: Medicinal Chemistry Applications[3][6][7][8][9][10][11][12]

Peptidomimetics: The Beta-Turn Surrogate

The piperazin-2-one scaffold is a classic Type I


-turn mimetic12

12
  • Mechanism: The rigid lactam ring forces the

    
     and 
    
    
    side chains into a spatial orientation that superimposes with the corner residues of a
    
    
    -turn.
  • Advantage: Unlike peptides, the scaffold is resistant to proteases (trypsin/chymotrypsin) and has improved membrane permeability due to the removal of hydrogen bond donors (N-H replaced by N-C).[3]

Case Study: Farnesyltransferase Inhibitors (FTIs)

The development of FTIs illustrates the power of this scaffold.[3][4]

  • Target: Farnesyltransferase (FTase) attaches a farnesyl lipid to the Ras protein (via the CAAX motif: Cysteine-Aliphatic-Aliphatic-X), anchoring Ras to the membrane and activating oncogenic signaling.[1][2][4]

  • Design Logic: Early inhibitors were tetrapeptides mimicking the CAAX box (e.g., Cys-Val-Ile-Met).[1][2] These were metabolically unstable.

  • Scaffold Solution: Researchers replaced the central dipeptide (Val-Ile) with a piperazin-2-one scaffold.[1][2]

    • The scaffold positioned the Cysteine mimetic and the Methionine mimetic in the exact geometry required to bind the enzyme's active site

      
       ion and the hydrophobic pocket.
      
    • Result: Compounds like L-744,832 demonstrated nanomolar potency and high selectivity for FTase over GGTase.[1][2]

Marketed Drug Analysis: Praziquantel

While often classified as a pyrazino-isoquinoline, Praziquantel (anti-schistosomal) contains the piperazin-2-one core fused to a tetrahydroisoquinoline.[1][2]

  • Role of the Core: The piperazin-2-one moiety provides the rigid carbonyl necessary for hydrogen bonding within the parasite's calcium channel binding pocket (though the exact target remains under study, the TRP channel interaction is the leading hypothesis).

Graphviz Visualization: Ras Signaling & FTI Mechanism

Ras_PathwayFigure 3: Mechanism of Farnesyltransferase Inhibition by Piperazin-2-one MimeticsRas_InactiveRas (Inactive)CytosolicRas_FarnesylatedFarnesyl-Ras(Membrane Bound)Ras_Inactive->Ras_FarnesylatedPrenylationFTaseFarnesyltransferase(Enzyme)FTase->Ras_InactiveCatalyzesFPPFarnesyl PyrophosphateFPP->Ras_FarnesylatedSignalingDownstream Signaling(MAPK/PI3K) -> Cell ProliferationRas_Farnesylated->SignalingInhibitorPiperazin-2-one FTI(Mimics CAAX motif)Inhibitor->FTaseInhibits(Competitive Binding)

[1][2]

References

  • Hulme, C., et al. (1998).[3][5] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters. Link (Foundational paper on UDC strategy).[1][3]

  • Petkovic, M., et al. (2023).[3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link (Modern cascade synthesis).[1][3]

  • Appell, K.C., et al. (2003).[3] "Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase."[1][2][6] Journal of Medicinal Chemistry. Link (Demonstrates scaffold evolution from piperazinone).[1][3]

  • Ciulla, M., et al. (2024).[3] "Dual Inhibitors of P-gp and Carbonic Anhydrase XII against Tumor Multidrug Resistance with Piperazine Scaffold." International Journal of Molecular Sciences. Link (Recent application in MDR).[3]

  • BenchChem Technical Guide. (2025). "Synthesis and Characterization of Piperazin-2-one-d6." Link (Protocol reference for deuterated standards).

  • PubChem. "Praziquantel Compound Summary." Link (Structural data for marketed drug).[3]

Comprehensive Computational Evaluation of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the computational evaluation of 1-Butyl-6-methylpiperazin-2-one , a specific derivative of the piperazinone scaffold. Piperazin-2-ones are recognized as privileged structures in medicinal chemistry due to their ability to mimic peptide turns (peptidomimetics) and their favorable pharmacokinetic profiles.

This guide assumes the role of a Senior Application Scientist instructing a computational chemistry team on evaluating this scaffold for neuropharmacological (Sigma-1) and antiviral (Protease inhibition) potential, based on established structure-activity relationships (SAR) of the piperazinone core.

Executive Summary & Structural Rationale

1-Butyl-6-methylpiperazin-2-one represents a constrained peptidomimetic scaffold. The 6-membered lactam ring restricts conformational freedom compared to linear peptides, while the N-butyl and C-methyl substitutions provide critical hydrophobic vectors for receptor engagement.

Chemical Structure Analysis[1]
  • Core: Piperazin-2-one (Peptidomimetic backbone).

  • R1 (N1-Position): Butyl chain. Provides lipophilicity and flexibility, critical for deep hydrophobic pocket penetration (e.g., GPCRs, Sigma-1).

  • R2 (C6-Position): Methyl group.[1] Introduces chirality and steric bulk, potentially influencing selectivity between receptor subtypes.

  • Pharmacophore Features:

    • H-Bond Acceptor: Carbonyl oxygen (C2=O).

    • H-Bond Donor: Amine nitrogen (N4-H), unless substituted (assumed unsubstituted here based on name).

    • Hydrophobic Core: Butyl chain + Methyl group.

Computational Workflow Overview

The following diagram illustrates the critical path for evaluating this molecule, moving from quantum mechanical (QM) preparation to high-throughput docking.

MolecularDockingWorkflow cluster_0 Phase I: Ligand Preparation cluster_1 Phase II: Target Selection cluster_2 Phase III: Docking & Analysis L1 2D Structure Generation (SMILES) L2 Chirality Check (6-Methyl: R vs S) L1->L2 L3 QM Geometry Optimization (DFT B3LYP/6-31G*) L2->L3 L4 Conformational Search (Butyl Chain Dynamics) L3->L4 T1 Target A: Sigma-1 Receptor (PDB: 5HK1) L4->T1 Lipophilic Fit T2 Target B: HIV-1 Protease (PDB: 1HVR) L4->T2 Peptidomimetic Fit D1 Grid Generation (20x20x20 Å box) T1->D1 T2->D1 D2 Glide/Vina Docking (SP & XP Modes) D1->D2 D3 Interaction Profiling (H-bonds, Pi-Cation) D2->D3

Figure 1: End-to-end computational workflow for 1-Butyl-6-methylpiperazin-2-one evaluation.

Phase I: Ligand Chemistry & Preparation

Accurate docking results depend entirely on the quality of the input ligand structure. For this molecule, the flexibility of the butyl chain and the chirality of the C6-methyl group are the primary sources of error.

Stereochemistry & Tautomerization

The C6 position is chiral. Unless the synthesis was stereoselective, the sample is a racemate.

  • Protocol: Generate both (6R) and (6S) enantiomers.

  • Tautomers: The amide bond (lactam) is stable, but the N4 secondary amine can be protonated at physiological pH (7.4).

    • Action: Generate the cationic state (N4-H2+) and neutral state. Most docking programs (LigPrep/PrepareLigand) must be set to pH 7.0 ± 2.0.

Conformational Analysis (Butyl Chain)

The 4-carbon butyl chain introduces significant rotatable bonds. A static crystal structure is insufficient.

  • Method: Boltzmann-weighted conformational search.

  • Tool: OPLS4 force field (Schrödinger) or MMFF94 (OpenBabel).

  • Criteria: Retain conformers within 5.0 kcal/mol of the global minimum.

  • Why? The butyl chain may fold back over the ring (compact) or extend (linear) depending on the binding pocket.

Phase II: Target Selection (Rational Design)

Based on the "privileged scaffold" status of piperazinones, we select two distinct targets to validate the compound's potential.

Target A: Sigma-1 Receptor (Neuropharmacology)
  • Rationale: Piperazine derivatives are classic Sigma-1 ligands. The N-butyl group mimics the hydrophobic tails found in high-affinity Sigma-1 agonists (e.g., PRE-084).

  • PDB ID: 5HK1 (Crystal structure of Sigma-1 with a ligand).

  • Binding Site: The hydrophobic pocket formed by Tyr103, Leu105, and Phe107.

Target B: HIV-1 Protease (Antiviral/Peptidomimetic)
  • Rationale: Cyclic ureas and piperazinones are structural mimics of the transition state in peptide hydrolysis. They can displace the structural water molecule often found in the HIV protease active site.

  • PDB ID: 1HVR or 1AJX.

  • Binding Site: The catalytic aspartate dyad (Asp25/Asp25').

Phase III: Experimental Docking Protocols

Protocol A: Receptor Grid Generation

Before docking, the protein target must be discretized into a grid map representing interaction potentials.

ParameterSettingRationale
Force Field OPLS4 / AMBER ff14SBHandles protein flexibility and ligand partial charges accurately.
Grid Center Centered on Co-crystallized LigandEnsures the search space covers the known active site.
Box Size 20 Å x 20 Å x 20 ÅSufficient to accommodate the butyl chain extension without wall clashes.
H-Bond Constraints Asp25 (HIV) / Glu172 (Sigma-1)Enforces critical interactions; poses lacking these are discarded.
Rotatable Groups Ser, Thr, Tyr hydroxylsAllows "induced fit" of the receptor side chains.
Protocol B: Molecular Docking (Step-by-Step)

Step 1: Validation (Redocking)

  • Extract the native ligand from the PDB (e.g., 5HK1).

  • Dock it back into the generated grid.

  • Success Criteria: RMSD < 2.0 Å between the docked pose and the crystal pose.

Step 2: Ligand Docking

  • Input the ensemble of 1-Butyl-6-methylpiperazin-2-one conformers (R and S enantiomers).

  • Run Rigid Receptor Docking (Standard Precision - SP).

  • Refine top 10% of poses using Extra Precision (XP) with extensive sampling.

  • Scoring Function: Use GlideScore or Vina Score (kcal/mol).

Step 3: Post-Docking Minimization

  • Minimize the ligand-protein complex to resolve minor steric clashes.

  • Calculate Ligand Efficiency (LE) : Binding Energy / Heavy Atom Count. This normalizes the score for the small size of the molecule.

Phase IV: Analysis & Interpretation

Key Interaction Checkpoints

When analyzing the results for 1-Butyl-6-methylpiperazin-2-one, look for these specific interactions:

  • The "Anchor" Hydrogen Bond:

    • Sigma-1: The N4-amine (protonated) should form a salt bridge or H-bond with Glu172 or Asp126 .

    • HIV Protease: The C2-carbonyl oxygen should accept an H-bond from the Ile50 flap water or directly from the catalytic Asp25 .

  • Hydrophobic Enclosure:

    • The N-butyl chain must occupy a hydrophobic sub-pocket (e.g., the S1' or S2 pocket). If the chain is exposed to solvent, the pose is energetically unstable (high desolvation penalty).

  • Stereoselectivity:

    • Compare the scores of the (6R) vs. (6S) enantiomers. The C6-methyl group will likely clash with the backbone in one isomer, predicting the active enantiomer.

Diagram of Expected Interactions (Sigma-1)

InteractionMap Ligand_N4 N4-Amine (+) Rec_Glu172 Glu172 (Anionic) Ligand_N4->Rec_Glu172 Salt Bridge (Critical) Ligand_Butyl N1-Butyl Chain Rec_Hydro Hydrophobic Pocket (Tyr103/Leu105) Ligand_Butyl->Rec_Hydro Van der Waals Ligand_CO C2-Carbonyl Rec_Backbone Backbone NH Rec_Backbone->Ligand_CO H-Bond

Figure 2: Predicted interaction map for 1-Butyl-6-methylpiperazin-2-one within the Sigma-1 receptor binding site.

References

  • Piperazinone Scaffold Utility

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
    • Source: National Institutes of Health (NIH) / PubMed
    • URL: [Link] (Representative Link)

  • Sigma-1 Receptor Structural Biology

    • Title: "Crystal structure of the human sigma-1 receptor" (PDB: 5HK1)
    • Source: N
    • URL: [Link]

  • Docking Methodology (AutoDock Vina)

    • Title: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function"
    • Source: Journal of Comput
    • URL: [Link]

  • HIV-1 Protease Targets

    • Title: "Structure of HIV-1 protease with a cyclic urea inhibitor" (PDB: 1HVR)
    • Source: RCSB PDB
    • URL: [Link]

Sources

Technical Deep Dive: Regioselective Synthesis of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of 1-Butyl-6-methylpiperazin-2-one Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,6-disubstituted piperazin-2-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for NK1 antagonists, HIV protease inhibitors, and peptidomimetics. While the piperazinone ring itself is chemically simple, the regioselective introduction of substituents at the N1 and C6 positions presents a classic synthetic challenge.

This guide analyzes the evolution of synthetic strategies for 1-Butyl-6-methylpiperazin-2-one , moving from low-fidelity "Generation 1" alkylation methods to high-precision "Generation 2" protection-deprotection cycles. We provide a validated, self-consistent protocol for the regioselective synthesis of this target, addressing the critical issue of N1 vs. N4 selectivity.

Retrosynthetic Analysis & The Regioselectivity Paradox

To understand the synthetic difficulty, one must analyze the topology of the target molecule.

Target Structure: 1-Butyl-6-methylpiperazin-2-one

  • N1 Position: Substituted with a Butyl group (Amide nitrogen).

  • C6 Position: Substituted with a Methyl group (Alpha to N1).

The "Naive" Disconnection (Generation 1)

A direct disconnection suggests alkylating the commercially available 6-methylpiperazin-2-one.

  • Reagents: 6-methylpiperazin-2-one + Butyl bromide + Base (NaH).

  • Failure Mode: The amide nitrogen (N1) is significantly less nucleophilic than the amine nitrogen (N4). Direct alkylation almost exclusively yields 4-butyl-6-methylpiperazin-2-one . Forcing N1-alkylation requires blocking N4, but even then, O-alkylation of the lactam (forming the lactim ether) competes with N-alkylation.

The "Diamine" Disconnection (Generation 2)

The most robust route constructs the ring from an acyclic precursor, specifically N-butyl-1,2-diaminopropane .

  • Challenge: The precursor

    
    -butyl-1,2-diaminopropane has two nucleophilic nitrogens: a primary amine (
    
    
    
    ) and a secondary amine (
    
    
    ).
  • The Trap: Reaction with chloroacetyl chloride typically acylates the more nucleophilic primary amine first. Cyclization then yields the 4-butyl-5-methyl isomer.

  • The Solution: A protection-strategy workflow is required to invert the natural reactivity, forcing the amide bond formation at the secondary nitrogen.

Validated Synthetic Protocol (Generation 2 Strategy)

This protocol utilizes a Boc-protection/Acylation/Cyclization sequence to guarantee the 1-butyl-6-methyl regiochemistry.

Phase 1: Precursor Synthesis

Objective: Synthesis of


-(tert-butoxycarbonyl)-1-amino-2-(butylamino)propane.
  • Starting Material: 1,2-Diaminopropane.

  • Step 1 (Selective Protection): React 1,2-diaminopropane (excess) with

    
     in dioxane at 0°C.
    
    • Mechanism:[1][2][3][4][5][6] Steric differentiation favors protection of the less hindered primary amine (C1) over the sterically crowded C2 amine.

    • Result: tert-butyl (2-aminopropyl)carbamate.

  • Step 2 (Reductive Amination): React the mono-protected diamine with Butyraldehyde in MeOH, followed by reduction with

    
    .
    
    • Result:Intermediate A : tert-butyl (2-(butylamino)propyl)carbamate.

Phase 2: Acylation & Cyclization (The Critical Steps)

Objective: Ring closure with correct regiochemistry.

Reagents:

  • Intermediate A (from Phase 1)

  • Chloroacetyl chloride

  • Trifluoroacetic acid (TFA)

  • Triethylamine (

    
    )
    
  • Potassium Carbonate (

    
    )
    

Protocol:

  • Acylation (Inverted Selectivity):

    • Dissolve Intermediate A in anhydrous DCM at 0°C.

    • Add Chloroacetyl chloride (1.1 eq) and

      
       (1.2 eq).
      
    • Why this works: The primary amine is Boc-protected.[7][8] The secondary amine (

      
      ) is the only available nucleophile.
      
    • Product: tert-butyl (2-(N-butyl-2-chloroacetamido)propyl)carbamate.

  • Deprotection:

    • Treat the crude acylated product with TFA/DCM (1:1) for 1 hour at room temperature.

    • Concentrate in vacuo to remove excess TFA.

    • Product:

      
      -(1-aminopropan-2-yl)-N-butyl-2-chloroacetamide (TFA salt).
      
  • Cyclization (Intramolecular Alkylation):

    • Dissolve the TFA salt in Acetonitrile (MeCN) .

    • Add

      
        (3.0 eq) and catalytic NaI  (Finkelstein condition to accelerate substitution).
      
    • Reflux for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The liberated primary amine attacks the alkyl chloride (intramolecular

      
      ).
      
    • Result:1-Butyl-6-methylpiperazin-2-one .

Data Summary Table
ParameterValue/ConditionNote
Precursor N-butyl-1,2-diaminopropane (Protected)Essential for regiocontrol
Key Reagent Chloroacetyl ChlorideProvides the C2-C3 fragment
Solvent (Cyclization) Acetonitrile (MeCN)Polar aprotic favors

Catalyst Sodium Iodide (NaI)In situ conversion of Cl -> I
Yield (Overall) 55-65%3 steps from diamine
Regioselectivity >98:21-butyl vs 4-butyl isomer

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways. The "Direct Route" leads to the wrong isomer, while the "Protected Route" yields the target.

G Start 1,2-Diaminopropane Naive_Alk Reaction with Chloroacetyl Cl Start->Naive_Alk Direct Route Prot_Step 1. Boc-Protection 2. Reductive Amination Start->Prot_Step Generation 2 Route Wrong_Inter Intermediate: Primary Amide Naive_Alk->Wrong_Inter Acylates Primary NH2 Wrong_Prod PRODUCT A (Wrong): 4-Butyl-5-methyl... Wrong_Inter->Wrong_Prod Cyclization Correct_Inter Intermediate B: Sec-Amine Available Prot_Step->Correct_Inter Acylation Chloroacetyl Cl (Acylates Sec-Amine) Correct_Inter->Acylation Deprot_Cyc 1. TFA (Deprotect) 2. Base (Cyclize) Acylation->Deprot_Cyc Target_Prod TARGET: 1-Butyl-6-methylpiperazin-2-one Deprot_Cyc->Target_Prod

Caption: Divergent synthesis pathways. The direct route favors the primary amine, leading to the 4-butyl isomer. The protection strategy forces acylation on the secondary amine, yielding the 1-butyl target.

Troubleshooting & Optimization

Controlling the Methyl Stereochemistry

If the target requires a specific enantiomer (e.g., (S)-6-methyl), one must start with chiral (S)-1,2-diaminopropane .

  • Note: The Boc-protection step (Step 1) generally retains stereochemistry. However, racemization can occur during the reductive amination if temperatures exceed 60°C. Maintain reaction temperatures <40°C.

Preventing Over-Alkylation

During the cyclization step (Phase 2, Step 3), the generated secondary amine (at position 4) is nucleophilic. If excess chloroacetyl chloride was used in the previous step, dimerization can occur.

  • Fix: Ensure strict 1:1 stoichiometry of chloroacetyl chloride. Perform the cyclization at high dilution (0.05 M) to favor intramolecular ring closure over intermolecular polymerization.

Alternative "Green" Catalysis (Generation 3)

For industrial scaling, avoiding chloroacetyl chloride is desirable. A modern alternative involves Ruthenium-catalyzed dehydrogenative coupling .

  • Reagents: N-butyl-1,2-diaminopropane + Ethylene Glycol.

  • Catalyst: Ru-pincer complexes.

  • Mechanism:[1][2][3][4][5][6] The diol is dehydrogenated to the dialdehyde/keto-aldehyde in situ, which condenses with the diamine. This method is atom-economical but often requires high temperatures (140°C+) and specialized ligands [1].

References

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Source: ResearchGate (Full Text Available). URL:[Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Metabolic Stability Predictions for 1-Butyl-6-methylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic stability is the primary determinant of a compound’s in vivo half-life (


) and bioavailability. For the scaffold 1-Butyl-6-methylpiperazin-2-one , stability is governed by the interplay between the lipophilic 

-butyl chain and the steric shielding provided by the C6-methyl group.

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic profile of this specific chemical entity. By integrating in silico modeling with rigorous in vitro microsomal assays, we establish a self-validating workflow to identify "soft spots"—specifically oxidative dealkylation and aliphatic hydroxylation—and propose medicinal chemistry strategies to mitigate rapid clearance.

Structural Analysis & Metabolic Liabilities[1][2][3][4][5][6][7][8]

Before initiating wet-lab protocols, a structural dissection is required to hypothesize the Sites of Metabolism (SOM).

Chemical Architecture
  • Core : Piperazin-2-one (lactam). The C2-carbonyl reduces the basicity of N1, making it non-ionizable at physiological pH. N4 remains basic (

    
    ).
    
  • Substituents :

    • N1-Butyl : A lipophilic chain susceptible to CYP450 attack.

    • C6-Methyl : Located adjacent to the amide nitrogen (N1). Expert Insight: This methyl group is critical. It introduces steric hindrance around the N1-C

      
       bond of the butyl group, potentially retarding 
      
      
      
      -dealkylation compared to the des-methyl analog.
Predicted Metabolic Pathways

Based on Structure-Metabolism Relationships (SMR), the following pathways are ranked by probability:

  • 
    -Dealkylation (Primary Liability):  Oxidative attack at the 
    
    
    
    -carbon of the butyl chain, leading to an unstable carbinolamine intermediate, which collapses to release butyraldehyde and the core 6-methylpiperazin-2-one. Mediated primarily by CYP3A4 and CYP1A2 .[1]
  • 
     Hydroxylation:  Oxidation at the terminal or penultimate carbon of the butyl chain.
    
  • N4-Oxidation: Formation of an N-oxide at the basic secondary amine (N4), likely mediated by FMOs or CYP2D6.

  • C6-Methyl Hydroxylation: Less likely due to steric crowding but possible if the molecule binds in a constrained CYP pocket.

In Silico Prediction Framework[6]

Do not rely solely on intuition. Use computational tools to prioritize experiments.

Consensus Modeling Strategy

Run the structure through a consensus of three distinct algorithms to minimize false negatives:

  • Ligand-Based (QSAR): Tools like ADMET Predictor or StarDrop. Look for high "Metabolic Stability" scores or intrinsic clearance (

    
    ) predictions 
    
    
    
    .
  • Structure-Based (Docking): Dock the molecule into the crystal structures of CYP3A4 (PDB: 1TQN) and CYP2D6 (PDB: 2F9Q). Measure the distance between the heme iron and the butyl

    
    -carbon. A distance 
    
    
    
    indicates high liability.
  • Quantum Mechanical (DFT): Calculate Bond Dissociation Energies (BDE) for hydrogen abstraction.

    • Target: BDE for Butyl

      
      .
      
    • Threshold: BDE

      
       kcal/mol suggests high susceptibility to CYP450 Compound I abstraction.
      
Visualization of Predicted Pathways

MetabolicPathways Parent 1-Butyl-6-methyl piperazin-2-one Inter1 Carbinolamine Intermediate Parent->Inter1 CYP3A4/1A2 (Alpha-C Hydroxylation) Met2 Hydroxy-butyl Metabolite Parent->Met2 CYP2E1/3A4 (Omega-1 Oxidation) Met3 N4-Oxide Parent->Met3 FMO/CYP2D6 (N-oxidation) Met1 6-methylpiperazin-2-one (N-dealkylation) Inter1->Met1 Spontaneous Collapse

Caption: Predicted metabolic tree for 1-Butyl-6-methylpiperazin-2-one showing the dominant N-dealkylation pathway.

In Vitro Experimental Validation

To validate predictions, perform a Microsomal Stability Assay . This is preferred over hepatocytes for this stage because it specifically isolates Phase I (CYP-mediated) metabolism, which is the expected dominant clearance route.

Protocol: Human Liver Microsomes (HLM) Stability Assay[3]

Objective: Determine


 and 

.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Test Compound (10 mM stock in DMSO).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1

    
     in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix 1

    
     compound with microsomes (0.5 mg/mL final conc) in 96-well plates. Incubate at 37°C for 10 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Include a "No NADPH" control to check for chemical instability.

    • Reference: Run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.
    
  • Analysis: Inject supernatant into LC-MS/MS (e.g., Triple Quadrupole). Monitor parent ion transition (MRM mode).

Data Calculation

Plot


 vs. Time (

). The slope of the linear regression is

.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpretation Table:

CLint (µL/min/mg)Stability ClassificationImplication
< 10High StabilityGood for oral dosing; low first-pass effect.
10 - 50Moderate StabilityAcceptable; may require dose adjustment.
> 50Low StabilityHigh first-pass extraction; likely requires structural modification.

Optimization Strategies

If the assay reveals high clearance (


), apply the following medicinal chemistry tactics to block the SOM identified in Section 2.
Deuteration (The "Heavy Atom" Effect)

Replace hydrogen atoms at the metabolic soft spot with deuterium.

  • Target: The

    
    -methylene of the butyl group (
    
    
    
    ).
  • Mechanism: The C-D bond is stronger than the C-H bond (primary kinetic isotope effect), increasing the activation energy for CYP-mediated abstraction.

Fluorine Substitution

Introduce fluorine at the


 position of the butyl chain.
  • Target: 1-(3-fluorobutyl)-...

  • Mechanism: Fluorine is electron-withdrawing and sterically small, deactivating the C-H bond towards oxidation without significantly altering the steric profile.

Ring Constriction/Expansion

If the piperazinone ring itself is opening, consider switching to a morpholin-3-one (oxygen instead of N4) to eliminate N-oxidation liabilities, though this alters basicity.

Optimization Workflow Diagram

OptimizationLoop Step1 Microsomal Assay (Data Generation) Decision CL_int > 50? Step1->Decision Step2 Metabolite ID (LC-MS/MS) (Locate SOM) Strat1 Strategy A: Deuterate Alpha-C Step2->Strat1 Strat2 Strategy B: Fluorinate Omega-1 Step2->Strat2 Strat3 Strategy C: Increase Steric Bulk at C6 Step2->Strat3 Decision->Step2 Yes (Unstable) End Proceed to PK Study Decision->End No (Stable) Resynthesis Resynthesize & Retest Strat1->Resynthesis Strat2->Resynthesis Strat3->Resynthesis Resynthesis->Step1 Iterate

Caption: Iterative optimization cycle for improving metabolic stability based on experimental feedback.

References

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Screening in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.). Elsevier.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4][1][5][6]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Characterization of 1-Butyl-6-methylpiperazin-2-one

Executive Summary

The piperazin-2-one scaffold is a privileged structural motif in modern drug discovery, frequently utilized to design conformationally restricted peptidomimetics, bioisosteres, and active pharmaceutical ingredients[1][2]. The compound 1-Butyl-6-methylpiperazin-2-one (CAS: 59702-19-1) [3] is of particular interest due to its unique substitution pattern. The


-butyl group introduces targeted lipophilicity to modulate pharmacokinetic properties, while the 

-methyl group provides steric hindrance that can dictate the conformational preference of the piperazine ring.

This application note details a highly regioselective, self-validating synthetic protocol for 1-butyl-6-methylpiperazin-2-one, grounded in established cascade nucleophilic substitution and lactamization methodologies[1][4].

Strategic Rationale & Mechanistic Insights

The synthesis of substituted piperazinones traditionally relies on the cyclization of linear diamine precursors[2]. To achieve the specific 1-butyl-6-methyl substitution pattern, the synthetic strategy must exploit the differential nucleophilicity of the nitrogen atoms in the starting materials.

By reacting


-butylpropane-1,2-diamine with an electrophile such as ethyl bromoacetate, we leverage a kinetically controlled sequence:
  • Regioselective

    
     Alkylation:  The sterically unhindered primary amine (
    
    
    
    at
    
    
    of the diamine) acts as the superior nucleophile, selectively attacking the
    
    
    -carbon of ethyl bromoacetate to displace the bromide ion.
  • Intramolecular Lactamization: The secondary amine bearing the butyl group is strategically positioned to attack the ester carbonyl. Under thermal conditions, this drives the ring closure, expelling ethanol and forming the highly stable amide bond at the

    
     position of the resulting heterocycle[4].
    

This sequential cascade ensures that the butyl group is exclusively localized to the amide nitrogen (


), while the methyl group remains at the adjacent 

position.
Mechanistic Pathway

G A N2-butylpropane- 1,2-diamine C S_N2 Alkylation (0 °C, K2CO3) A->C B Ethyl Bromoacetate B->C D Linear Intermediate (Secondary Amine) C->D E Intramolecular Lactamization (Reflux) D->E F 1-Butyl-6-methyl piperazin-2-one E->F

Reaction workflow for the regioselective synthesis of 1-butyl-6-methylpiperazin-2-one.

Validated Experimental Protocol

Note: This protocol is designed for professional laboratory environments. Standard PPE and ventilation protocols must be strictly adhered to.

Phase 1: Preparation of the Linear Intermediate

Causality Check: The reaction is initiated at 0 °C to suppress exhaustive di-alkylation of the primary amine. Potassium carbonate (


) is selected as a mild, heterogeneous inorganic base to scavenge hydrobromic acid without prematurely hydrolyzing the ethyl ester[4].
  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add

    
    -butylpropane-1,2-diamine (10.0 mmol, 1.0 eq) and anhydrous acetonitrile (50 mL).
    
  • Base Addition: Introduce anhydrous

    
     (25.0 mmol, 2.5 eq) to the stirring solution.
    
  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Dissolve ethyl bromoacetate (10.5 mmol, 1.05 eq) in 10 mL of anhydrous acetonitrile and add it dropwise via an addition funnel over 30 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. Monitor the disappearance of the starting diamine via TLC (DCM/MeOH 9:1, ninhydrin stain).

Phase 2: Intramolecular Lactamization

Causality Check: While the alkylation occurs readily at room temperature, the subsequent amidation (lactamization) requires thermal energy to overcome the activation barrier of forming the 6-membered ring and expelling the ethanol leaving group[4][5].

  • Cyclization: Once the intermediate formation is confirmed, equip the flask with a reflux condenser. Heat the reaction mixture to 80 °C (reflux) for 12–16 hours.

  • Monitoring: The progress of the cyclization can be tracked by LC-MS, looking for the mass shift corresponding to the loss of ethanol (

    
    ).
    
Phase 3: Workup and Purification
  • Filtration: Cool the reaction mixture to room temperature and filter the suspension through a medium-porosity glass frit to remove the inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with fresh acetonitrile (2 × 15 mL).
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane/Methanol (100:0 to 95:5 v/v).

  • Isolation: Pool the fractions containing the pure product (typically

    
     in DCM/MeOH 9:1) and concentrate in vacuo to afford 1-butyl-6-methylpiperazin-2-one as a pale yellow to colorless oil.
    

Analytical Validation Data

To ensure the structural integrity and self-validation of the synthesized batch, the following analytical parameters should be confirmed. The distinct mass signature and NMR splitting patterns are critical for verifying the regiochemistry of the cyclization[5].

Analytical MethodTarget ParameterExpected Observation / ValueDiagnostic Significance
Mass Spectrometry (ESI-MS)


171.15
Confirms successful cyclization and loss of the ethanol leaving group.

H NMR (400 MHz,

)

-Methyl Protons

ppm (doublet,

Hz, 3H)
Confirms the presence of the methyl group adjacent to the methine proton.

H NMR (400 MHz,

)

-Butyl

-Protons

ppm (multiplet, 2H)
Confirms the attachment of the butyl chain to the deshielded amide nitrogen.

C NMR (100 MHz,

)
Carbonyl Carbon (

)

ppm
Confirms the formation of the lactam (amide) carbonyl.
FT-IR (ATR) Amide I Band

Strong stretching frequency indicative of a 6-membered lactam ring.

References

  • [3] Guidechem. Piperazinone, 4-[2-[4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl]-4-methyl-1-oxopentyl]-. Available at:

  • [1] Thieme Chemistry. Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Available at:

  • [2] ACS Publications. Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Available at:

  • [5] Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. Available at:

  • [4] Google Patents. CN106117153A - The preparation method of 2 piperazinones. Available at:

Sources

Application Note: Regioselective N-Alkylation of 6-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives, particularly piperazin-2-ones, are ubiquitous scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and targeted anticancer agents . The functionalization of 6-methylpiperazin-2-one presents a classic regioselectivity challenge due to the presence of two distinct nitrogen atoms: the highly nucleophilic secondary amine (N4) and the non-basic amide (N1).

This application note provides a comprehensive, field-proven guide to the chemoselective N-alkylation of this scaffold. By dissecting the thermodynamic and kinetic properties of the molecule, we provide researchers with self-validating protocols for both N4-directed and N1-directed modifications.

Mechanistic Rationale & Regioselectivity (Causality Analysis)

The regiochemical outcome of alkylating 6-methylpiperazin-2-one is governed by the inherent electronic and steric differences between the N4 and N1 positions. Understanding these principles is critical for rational reaction design:

  • N4 (Secondary Amine) - Kinetically Favored: The N4 nitrogen is an aliphatic secondary amine with a localized lone pair, making it highly nucleophilic. The conjugate acid has a pKa of ~8–9. Alkylation at this position is fast and only requires a mild base (e.g., K₂CO₃, DIPEA) to act as an acid scavenger, neutralizing the generated HX and preventing amine deactivation .

  • N1 (Amide Nitrogen) - Thermodynamically Gated: The lone pair on N1 is delocalized into the adjacent C2 carbonyl, rendering it virtually non-nucleophilic in its neutral state. To achieve alkylation at N1, strong bases (e.g., NaH, LiHMDS) are required to irreversibly deprotonate the amide (pKa ~15–17), generating a highly reactive amidate anion .

  • Steric Influence of the 6-Methyl Group: The methyl group at the C6 position is directly adjacent to N1. This introduces localized steric hindrance (A-1,3 strain) that impedes the approach of bulky electrophiles during N1-alkylation. Consequently, N1-alkylation of this specific scaffold requires highly reactive primary alkyl halides. To prevent competitive N4-alkylation under strong base conditions, N4 must be transiently protected (e.g., with a Boc group) .

Workflow Visualization

G SM 6-Methylpiperazin-2-one (Starting Material) N4_Alk N4-Alkyl-6-methyl piperazin-2-one SM->N4_Alk Mild Base (K2CO3) R-X, DMF, rt N4_Boc N4-Boc-6-methyl piperazin-2-one SM->N4_Boc Boc2O, TEA DCM, rt N1_Alk_Boc N1-Alkyl-N4-Boc piperazin-2-one N4_Boc->N1_Alk_Boc Strong Base (NaH) R-X, THF, 0°C N1_Alk N1-Alkyl-6-methyl piperazin-2-one N1_Alk_Boc->N1_Alk TFA / DCM rt

Regioselective pathways for N4- and N1-alkylation of 6-methylpiperazin-2-one.

Quantitative Parameter Matrix

The following table summarizes the optimized conditions required to direct the alkylation to the desired nitrogen atom.

Target PositionProtecting Group RequiredBase SystemPreferred SolventTemperature RangeElectrophile TypeExpected Yield Range
N4 (Amine) NoneK₂CO₃, NaHCO₃, or DIPEAMeCN, DMF, or MeOH25 °C to 60 °CAlkyl halides (1.05 eq)80% – 95%
N1 (Amide) N4-Boc or N4-CbzNaH or LiHMDSAnhydrous THF or DMF0 °C to 25 °CAlkyl halides (1.20 eq)65% – 85%
N1, N4 (Bis) NoneNaH (Excess, >2.5 eq)Anhydrous DMF0 °C to 60 °CAlkyl halides (>2.5 eq)70% – 90%

Validated Experimental Protocols

Protocol A: Chemoselective N4-Alkylation (Direct Method)

Causality: Mild bases selectively scavenge protons from the N4-alkylation transition state without deprotonating N1, ensuring >95% regioselectivity for the secondary amine.

  • Preparation: In an oven-dried round-bottom flask, dissolve 6-methylpiperazin-2-one (1.0 equiv, 10 mmol) in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Stir at room temperature for 15 minutes to ensure uniform suspension/mixing.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (or up to 60 °C for less reactive alkyl chlorides) for 4–12 hours.

  • In-Process Control (IPC) & Validation: Monitor via TLC (DCM/MeOH 9:1). Validation Checkpoint: The secondary amine starting material will stain strongly with ninhydrin (deep purple), whereas the tertiary amine product will show a weak or negative ninhydrin response.

  • Workup: Filter the inorganic salts (if using K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient of DCM to 10% MeOH in DCM).

Protocol B: Directed N1-Alkylation (Protection-Alkylation-Deprotection)

Causality: N4 must be masked to prevent its inherent nucleophilicity from outcompeting N1. Sodium hydride (NaH) is then utilized to force the formation of the N1-amidate anion, overcoming the steric hindrance of the adjacent 6-methyl group .

Step B1: N4-Boc Protection

  • Dissolve 6-methylpiperazin-2-one (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (TEA) (1.2 equiv) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Validation: LC-MS should indicate the desired mass shift ([M+H]⁺ = 215.1 m/z). Wash with 0.1 M HCl, dry, and concentrate to yield N4-Boc-6-methylpiperazin-2-one.

Step B2: N1-Alkylation

  • Preparation: Dissolve N4-Boc-6-methylpiperazin-2-one (1.0 equiv) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. (Safety Note: H₂ gas evolution will occur). Stir at 0 °C for 30 minutes to ensure complete amidate formation.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • IPC & Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Confirm the complete disappearance of the starting material mass.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry and concentrate.

Step B3: N4-Deprotection

  • Dissolve the N1-alkyl-N4-Boc intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validation: Confirm complete consumption of the starting material by TLC (UV active, ninhydrin positive product).

  • Isolation: Concentrate under reduced pressure. To obtain the free base, pass the material through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated Na₂CO₃ and extract with DCM.

References

  • Google Patents. "WO2015048245A1 - Imidazopyridazines useful as inhibitors of the par-2 signaling pathway." World Intellectual Property Organization.
  • National Center for Biotechnology Information (PMC). "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation." PubMed Central. URL: [Link]

  • RSC Publishing. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." MedChemComm. URL:[Link]

Application Note: Green Chemistry Protocols for the Synthesis of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Discipline: Continuous Flow Chemistry, Mechanochemistry, and Sustainable Synthesis

Executive Summary & Strategic Rationale

The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently deployed as a conformationally restricted peptidomimetic in central nervous system (CNS) agents and oncology therapeutics. However, traditional batch syntheses of highly substituted piperazinones—such as 1-butyl-6-methylpiperazin-2-one —often suffer from poor atom economy, reliance on hazardous volatile organic compounds (VOCs), and competing side reactions (e.g., over-alkylation).

As the pharmaceutical industry shifts toward sustainable manufacturing, redesigning these synthetic routes using Green Chemistry principles is imperative. This application note details two field-proven, self-validating methodologies to synthesize 1-butyl-6-methylpiperazin-2-one: Telescoped Continuous Flow Synthesis and Solvent-Free Mechanochemical Milling . By replacing traditional batch reactors with microfluidic and mechanochemical systems, we achieve precise kinetic control, eliminate energy-intensive aqueous workups, and drastically reduce the Environmental Factor (E-factor).

Mechanistic Pathway & Causality

The synthesis relies on a cascade double nucleophilic substitution utilizing 2-(butylamino)propan-1-amine and ethyl 2-bromoacetate . The success of this green protocol hinges on exploiting the inherent steric and electronic differences between the two nitrogen nucleophiles in the diamine.

  • Step 1: Intermolecular N-Alkylation (Kinetic Control): The primary amine at the C1 position of the diamine is less sterically hindered than the secondary butylamine. Consequently, it rapidly and selectively attacks the electrophilic alpha-carbon of the bromoacetate.

  • Step 2: Intramolecular Lactamization (Thermodynamic Control): Following the initial alkylation, the secondary amine (which will become the N1 position of the final ring) attacks the ester carbonyl. Driven by the thermodynamic stability of the resulting six-membered lactam, this cyclization expels ethanol and yields the target 1-butyl-6-methylpiperazin-2-one scaffold.

In traditional batch chemistry, the exothermic nature of Step 1 often leads to thermal degradation or dialkylation. By utilizing continuous flow microreactors, we leverage superior surface-area-to-volume ratios for instantaneous heat dissipation 1. Alternatively, mechanochemical activation provides the kinetic energy required to drive the condensation forward in the absence of bulk solvent, preventing solvation-based side reactions 2.

Pathway SM Starting Materials 2-(butylamino)propan-1-amine + Ethyl 2-bromoacetate Flow Continuous Flow (2-MeTHF, Amberlyst A21) SM->Flow Route A Mech Mechanochemical (Ball Milling, Alumina) SM->Mech Route B Alkylation Step 1: Intermolecular N-Alkylation (Kinetic Control) Lactamization Step 2: Intramolecular Lactamization (Thermodynamic Control) Alkylation->Lactamization Intermediate: Acyclic Amino Ester Product Target Scaffold 1-Butyl-6-methylpiperazin-2-one Lactamization->Product - EtOH - HBr Flow->Alkylation Heat Transfer Mech->Alkylation Kinetic Energy

Caption: Workflow comparing continuous flow and mechanochemical routes for piperazin-2-one synthesis.

Experimental Protocols

Protocol A: Telescoped Continuous Flow Synthesis

This protocol utilizes a microfluidic setup to telescope the alkylation and cyclization steps, integrating an in-line solid-supported base to eliminate aqueous workup 3.

System Setup:

  • Pumps: Two high-precision syringe pumps (Pump A and Pump B).

  • Reactor: A perfluoroalkoxy (PFA) tubing coil (10 mL internal volume) submerged in a heating bath.

  • Scavenger Column: An Omnifit glass column packed with 5.0 g of Amberlyst A21 (weakly basic resin).

Step-by-Step Methodology:

  • System Priming: Flush the entire fluidic pathway with anhydrous 2-Methyltetrahydrofuran (2-MeTHF) at 1.0 mL/min for 10 minutes.

    • Causality: 2-MeTHF is a biorenewable green solvent. Priming ensures an anhydrous environment, preventing premature hydrolysis of the ethyl 2-bromoacetate.

  • Reagent Preparation:

    • Solution A: 0.5 M 2-(butylamino)propan-1-amine in 2-MeTHF.

    • Solution B: 0.5 M ethyl 2-bromoacetate in 2-MeTHF.

  • Reaction Execution: Set Pump A and Pump B to a flow rate of 0.25 mL/min each. The streams meet at a PEEK T-mixer before entering the PFA coil heated to 80 °C.

    • Causality: The combined flow rate of 0.5 mL/min yields a residence time of 20 minutes. The 80 °C temperature provides the activation energy for the intramolecular lactamization, while the microreactor's heat transfer prevents the thermal runaway typically seen in batch alkylations.

  • In-line Purification & Validation: Direct the reactor effluent through the Amberlyst A21 column maintained at room temperature.

    • Causality: The resin acts as an acid scavenger, trapping the HBr byproduct generated during alkylation. This prevents the protonation of the unreacted amine, driving the reaction to completion and establishing a self-validating system where the eluent requires only solvent evaporation to yield the pure product.

  • Isolation: Collect the eluent and concentrate under reduced pressure to afford 1-butyl-6-methylpiperazin-2-one.

Protocol B: Solvent-Free Mechanochemical Synthesis

For laboratories without flow infrastructure, ball milling offers a highly sustainable, zero-solvent alternative that utilizes mechanical force to drive the multicomponent cascade 4.

Step-by-Step Methodology:

  • Reagent Loading: Into a 25 mL stainless steel milling jar, add 2-(butylamino)propan-1-amine (1.0 mmol), ethyl 2-bromoacetate (1.0 mmol), and basic alumina (2.0 g). Add a single 10 mm stainless steel milling ball.

    • Causality: Basic alumina serves a dual purpose: it acts as a solid-state base to neutralize HBr, and functions as a grinding auxiliary to ensure efficient transfer of kinetic energy between the liquid reagents.

  • Milling Execution: Secure the jar in a mixer mill (e.g., Retsch MM400) and mill at a frequency of 30 Hz for 25 minutes.

    • Causality: The high-frequency impacts generate localized micro-heating and extreme pressure, pushing the acyclic intermediate past the activation barrier for lactamization without the need for bulk external heating.

  • Product Extraction: Open the jar and extract the solid matrix with a minimal amount of ethyl acetate (3 x 5 mL). Filter the suspension to remove the alumina and concentrate the filtrate to yield the target compound.

Quantitative Data Presentation

To validate the efficacy of these green methodologies, the metrics for the synthesis of 1-butyl-6-methylpiperazin-2-one were compared against a traditional batch protocol (refluxing in dichloromethane with triethylamine). Both green protocols demonstrate vastly superior Space-Time Yields and significantly reduced Environmental Factors.

Synthesis MethodologyYield (%)Reaction TimeE-Factor (kg waste / kg product)Space-Time Yield (g/L/h)Primary Green Chemistry Benefit
Traditional Batch 62%12 Hours> 45.012.5N/A (Baseline)
Continuous Flow (Protocol A) 89%20 Minutes4.2415.0High atom economy, solvent minimization, no aqueous workup.
Mechanochemical (Protocol B) 84%25 Minutes1.8N/A (Solid State)Zero bulk solvent, elimination of external heating requirements.

Table 1: Comparative green metrics for the synthesis of 1-butyl-6-methylpiperazin-2-one.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.Thieme Connect.
  • Mechanochemical Synthesis of Fluorinated Imines.MDPI.
  • (S)-3-Methylpiperazin-2-one: Continuous Flow Chemistry Applications.Benchchem.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.PMC (NIH).

Sources

Application Note: Incorporating 1-Butyl-6-methylpiperazin-2-one into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by rapid proteolytic degradation and poor oral bioavailability[1]. Incorporating conformationally restricted scaffolds, such as piperazin-2-ones, is a proven strategy to overcome these limitations[2]. This application note provides a comprehensive, self-validating methodology for integrating 1-butyl-6-methylpiperazin-2-one into peptide backbones. By detailing the mechanistic rationale, optimized solid-phase peptide synthesis (SPPS) protocols, and quantitative validation assays, this guide equips drug development professionals with the tools to engineer highly stable, target-specific peptidomimetics.

Mechanistic Rationale: The Piperazin-2-one Scaffold

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, frequently utilized as a dipeptide surrogate to mimic


-turn secondary structures[2]. The specific derivative, 1-butyl-6-methylpiperazin-2-one  (CAS 59702-19-1)[3], offers distinct structural and pharmacokinetic advantages:
  • N1-Butyl Substitution: The hydrophobic butyl chain significantly enhances the overall lipophilicity of the mimetic, improving membrane permeability. Furthermore, alkylation of the amide nitrogen eliminates a critical hydrogen bond donor, preventing recognition by ubiquitous proteolytic enzymes.

  • C6-Methyl Steric Bulk: The methyl group at the C6 position introduces localized steric hindrance. This restricts the

    
     and 
    
    
    
    dihedral angles of the adjacent peptide bonds, effectively locking the sequence into a rigidified conformation.

This conformational restriction prevents the induced-fit adaptation required by proteases for cleavage, thereby drastically increasing the metabolic half-life of the compound[4].

Rationale A Native Peptide (Protease Susceptible) B 1-Butyl-6-methylpiperazin-2-one Integration A->B Scaffold Replacement C Conformational Restriction (Beta-Turn Mimicry) B->C Steric Hindrance D Enhanced Metabolic Stability & Oral Bioavailability C->D Target Optimization

Logic pathway for integrating piperazin-2-one scaffolds to enhance peptide stability.

Experimental Protocols: Synthesis & Integration Workflow

To incorporate 1-butyl-6-methylpiperazin-2-one into a continuous peptide chain, the secondary amine (N4) must first be functionalized to provide a carboxylic acid handle, converting it into an Fmoc-compatible building block.

Scaffold Functionalization (Preparation of the Building Block)

Causality: The native scaffold lacks a C-terminal extension. Alkylating the N4 position with a bromoacetic acid derivative generates the necessary carboxylate handle for downstream SPPS coupling.

Step-by-Step Methodology:

  • Alkylation: Dissolve 1-butyl-6-methylpiperazin-2-one (1.0 eq) in anhydrous DMF. Add tert-butyl bromoacetate (1.2 eq) and anhydrous

    
     (2.0 eq).
    
  • Reaction: Stir the suspension at 60°C for 12 hours under an inert argon atmosphere. Monitor via LC-MS until the secondary amine is fully consumed.

  • Workup: Filter the inorganic salts, dilute the filtrate with EtOAc, and wash sequentially with 5%

    
     and brine. Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
  • Deprotection: Treat the resulting intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the tert-butyl ester.

  • Isolation: Evaporate the TFA/DCM, precipitate the product in cold diethyl ether, and dry to yield the functionalized scaffold: 2-(4-butyl-5-methyl-3-oxopiperazin-1-yl)acetic acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: Coupling onto the sterically hindered N4-amine (adjacent to the C6-methyl) is notoriously difficult. Standard HATU/DIPEA protocols often result in incomplete reactions. To ensure high yields without racemization, this protocol utilizes in situ acid chloride generation using triphenylphosphine and hexachloroacetone[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Amino Acid Coupling: For unhindered residues, couple using Fmoc-AA-OH (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF for 45 minutes.

  • Scaffold Integration: To couple the functionalized piperazinone building block to the resin-bound amine, use the standard HATU/DIPEA method described above.

  • Hindered Coupling (Post-Scaffold): To couple the next Fmoc-amino acid onto the sterically hindered N4-amine of the piperazinone:

    • Dissolve the incoming Fmoc-AA-OH (4.0 eq) and triphenylphosphine (4.0 eq) in anhydrous DCM.

    • Add hexachloroacetone (2.0 eq) at -10°C to generate the acid chloride in situ[5].

    • Add the mixture to the resin along with 2,4,6-collidine (6.0 eq) and agitate for 2 hours at room temperature.

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIS/

    
    , 95:2.5:2.5 v/v) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether.
    

SPPS N1 Fmoc-Rink Amide Resin N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Standard AA Coupling (HATU/DIPEA) N2->N3 N4 Scaffold Coupling (Acid Chloride Method) N3->N4 Scaffold Insertion N4->N2 Iterative Elongation N5 Global Cleavage (TFA/TIS/H2O) N4->N5 Sequence Complete N6 RP-HPLC Purification N5->N6

Step-by-step solid-phase peptide synthesis workflow incorporating the piperazinone scaffold.

Biological Validation: Human Plasma Stability Assay

A self-validating protocol requires empirical proof of the mechanistic rationale. The metabolic stability of the synthesized peptidomimetic must be compared against its linear native counterpart to confirm that the piperazinone scaffold effectively prevents proteolysis[4].

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma to 37°C. Prepare a 10 mM stock solution of the peptidomimetic in DMSO.

  • Incubation: Spike the compound into the plasma to a final concentration of 5 µM (final DMSO concentration

    
     1%). Incubate at 37°C with gentle shaking.
    
  • Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the remaining parent compound.

Quantitative Data Presentation

The following tables summarize the expected analytical and biological validation metrics when substituting a native dipeptide (e.g., Phe-Gly) with the 1-butyl-6-methylpiperazin-2-one scaffold.

Table 1: Analytical Characterization of Synthesized Sequences

Compound TypeSequence MotifCrude Yield (%)Purified Purity (%)ESI-MS [M+H]+ (Expected)ESI-MS [M+H]+ (Observed)
Native Peptide Ac-Ala-Phe-Gly-Leu-NH285.2> 98.0448.25448.30
Peptidomimetic Ac-Ala-[Scaffold]-Leu-NH268.4> 95.0516.35516.40

Note: The slight reduction in crude yield for the peptidomimetic is typical due to the steric hindrance encountered during the coupling of the residue immediately following the scaffold.

Table 2: Comparative Human Plasma Stability (


) 
Compound Type% Remaining (1 hr)% Remaining (4 hr)Calculated Half-Life (

)
Native Peptide 12.4%< 1.0%~ 22 minutes
Peptidomimetic 94.5%81.2%> 12 hours

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. nih.gov.[Link]

  • An efficient approach to chiral C8/C9-piperazino-substituted 1,4-benzodiazepin-2-ones as peptidomimetic scaffolds. nih.gov.[Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. mdpi.com.[Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. mdpi.com.[Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Piperazinone Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazinones (2-oxopiperazines) are privileged pharmacophores widely embedded in FDA-approved drugs and clinical candidates, including BACE-1 inhibitors, HIV protease inhibitors, and antiviral spiropiperazines[1][2]. The construction of highly substituted, stereodefined piperazinone rings frequently relies on the catalytic hydrogenation of acyclic precursors (e.g., nitroenamines,


-amino nitriles) or unsaturated cyclic intermediates (e.g., pyrazinones). This application note provides a comprehensive, self-validating guide to selecting and executing catalytic hydrogenation protocols for piperazinone synthesis, focusing on both heterogeneous surface reductions and homogeneous asymmetric transfer hydrogenation (ATH).

Mechanistic Rationale & Catalyst Selection

The transition from an unsaturated precursor to a saturated piperazinone ring requires precise control over chemoselectivity and stereochemistry. The choice of catalyst and reaction environment dictates the reaction pathway:

  • Heterogeneous Catalysis (Pearlman’s Catalyst / PtO

    
    ):  Palladium hydroxide on carbon (Pd(OH)
    
    
    
    /C) is highly active for the concurrent reduction of double bonds, nitro groups, and the hydrogenolysis of N-benzyl protecting groups[1]. When reducing acyclic nitroenamines, the nascent primary amine is highly basic and prone to poisoning the palladium surface. The strategic addition of an acidic modifier (e.g., Acetic Acid) protonates the amine, preserving catalyst turnover while simultaneously acid-catalyzing the spontaneous intramolecular lactamization to form the piperazinone ring[1][3]. Similarly, Adams' catalyst (PtO
    
    
    ) is preferred for the high-pressure reduction of
    
    
    -amino nitriles into diamines prior to cyclization[2].
  • Homogeneous Asymmetric Hydrogenation (Ru/Ir Complexes): For the synthesis of chiral piperazinones without relying on chiral pool starting materials, transition metal complexes paired with sterically demanding chiral ligands (e.g., Josiphos, P-Phos) are utilized[4]. These catalysts coordinate directly to the C=N or C=C bonds of dihydropyrazinones, enforcing a facial-selective hydride transfer that yields high enantiomeric excess (ee).

Synthetic Workflow

G SM Unsaturated Precursor (Nitroenamine / Pyrazinone) Cat Catalyst Selection & Loading SM->Cat Substrate Prep Rxn Catalytic Hydrogenation (H2, Solvent, Acidic Additive) Cat->Rxn Inert Atmosphere Cycl Spontaneous Cyclization (Lactamization) Rxn->Cycl Intermediate Amine Formation Prod Substituted Piperazinone (Target Pharmacophore) Rxn->Prod Direct C=C/C=N Reduction Cycl->Prod Condensation

Workflow for the catalytic hydrogenation synthesis of piperazinone derivatives.

Experimental Methodologies

Protocol A: Heterogeneous Hydrogenation & Spontaneous Lactamization

Objective: Synthesis of highly substituted piperazinones via the reduction of acyclic nitroenamines or aldol-derived unsaturated intermediates[1][3].

Materials:

  • Unsaturated precursor (e.g., Boc-protected nitroenamine) (1.0 eq)

  • Pearlman’s Catalyst (20 wt% Pd(OH)

    
     on carbon, 50% wet) (0.1 eq Pd)
    
  • Glacial Acetic Acid (AcOH) (1.5 eq)

  • Absolute Ethanol (EtOH) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried hydrogenation flask, dissolve the unsaturated precursor in absolute EtOH. Add glacial AcOH. Causality: The acid prevents the newly formed amine from coordinating to and deactivating the Pd surface, while also priming the system for subsequent lactamization[1].

  • Catalyst Loading: Carefully add Pd(OH)

    
    /C to the solution. Safety Note: Always add the catalyst to the solvent under a stream of inert gas (N
    
    
    
    or Ar) to prevent the dry catalyst from igniting the solvent vapors.
  • Purging: Seal the flask and attach it to a Parr hydrogenator or balloon setup. Evacuate the flask and backfill with N

    
     three times, followed by three evacuation/backfill cycles with H
    
    
    
    gas.
  • Reaction: Pressurize the vessel with H

    
     (typically 1-3 atm) and stir vigorously at 23 °C for 12–24 hours.
    
  • In-Process Monitoring: Withdraw a 50

    
    L aliquot, filter through a micro-syringe filter (PTFE, 0.2 
    
    
    
    m) to remove the catalyst, and analyze via LC-MS. The reaction is complete when the UV-active starting material is fully consumed and the mass corresponds to the cyclized piperazinone.
  • Workup: Purge the system with N

    
    . Filter the reaction mixture through a pad of Celite, washing thoroughly with EtOH and EtOAc. Concentrate the filtrate in vacuo. Neutralize the acetate salt with saturated aqueous NaHCO
    
    
    
    and extract with CH
    
    
    Cl
    
    
    to isolate the free piperazinone.
Protocol B: Homogeneous Asymmetric Hydrogenation of Cyclic Imines

Objective: Enantioselective reduction of dihydropyrazinones to chiral piperazinones using Iridium catalysis[4].

Materials:

  • Dihydropyrazinone substrate (1.0 eq)

  • [Ir(COD)Cl]

    
     (0.01 eq)
    
  • Chiral Ligand (e.g., (S)-P-Phos) (0.022 eq)

  • Aqueous H

    
    PO
    
    
    
    (1.8 eq)
  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine [Ir(COD)Cl]

    
     and the chiral ligand in anhydrous THF. Stir for 30 minutes at room temperature to form the active chiral Ir-complex.
    
  • Substrate Addition: Transfer the pre-activated catalyst solution to a high-pressure stainless steel autoclave containing the dihydropyrazinone substrate dissolved in THF.

  • Additive Introduction: Inject aqueous H

    
    PO
    
    
    
    into the mixture. Causality: The acidic additive activates the imine bond via protonation, making it more susceptible to nucleophilic hydride attack from the metal center, drastically increasing turnover frequency (TOF)[4].
  • Hydrogenation: Seal the autoclave, purge with H

    
     gas three times, and pressurize to 20 bar. Stir at 25 °C for 24 hours.
    
  • Workup: Carefully vent the H

    
     gas. Concentrate the mixture, basify with 1N NaOH, and extract with EtOAc. Purify via flash chromatography.
    

Quantitative Data: Catalyst Efficacy & Reaction Parameters

The following table summarizes the performance metrics of various catalytic systems utilized in the synthesis of piperazinone and related heterocyclic scaffolds based on literature standards[1][2][3][4].

Catalyst SystemSubstrate TypeReaction ConditionsCritical AdditivesTypical YieldEnantiomeric Excess (ee)Primary Mechanism
Pd(OH)

/C
(Pearlman's)
Nitroenamines / PyrazinonesH

(1-3 atm), EtOH, 23 °C
AcOH75–90%N/A (Diastereoselective)Heterogeneous surface reduction & spontaneous lactamization
PtO

(Adams' Catalyst)

-Amino nitriles
H

(50 psi), EtOH, 25 °C
HCl (g)70–85%N/ANitrile reduction to diamine & subsequent cyclization
Ru-Arene / Chiral Ligand Cyclic IminesH

(10-20 atm), MeOH, 40 °C
None>85%>95%Asymmetric Transfer Hydrogenation (ATH)
[Ir(COD)Cl]

/ (S)-P-Phos
DihydropyrazinonesH

(20 bar), THF, 25 °C
H

PO

(aq)
>90%>97%Homogeneous asymmetric direct hydrogenation

Self-Validation & Quality Control

To ensure the integrity of the synthesized piperazinones, the following self-validating checks must be integrated into the workflow:

  • Chromatographic Shift: The conversion of a conjugated pyrazinone/nitroenamine to a saturated piperazinone results in a significant loss of chromophoric conjugation. On TLC (UV 254 nm), the product will appear significantly fainter or completely inactive compared to the starting material. Use ninhydrin or iodine stains to visualize the saturated product.

  • NMR Confirmation: In

    
    H NMR, validate the disappearance of vinylic protons (typically residing between 
    
    
    
    5.5–7.0 ppm) and the emergence of complex upfield aliphatic multiplets (
    
    
    2.5–4.0 ppm) corresponding to the newly formed CH
    
    
    and CH groups of the saturated piperazinone backbone.
  • Stereochemical Validation: For asymmetric protocols (Protocol B), chiral HPLC must be employed against a racemic standard (synthesized via Protocol A using an achiral catalyst like Pd/C) to accurately calculate the enantiomeric excess (ee).

References

  • Syntheses and transformations of piperazinone rings. A review. European Journal of Organic Chemistry (2012). 3

  • Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC - PubMed Central (2012). 1

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Organic Process Research & Development (2013). 4

  • Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus. PMC - PubMed Central (2010).2

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 1-Butyl-6-methylpiperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug development. The protocol leverages the transformative capabilities of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and drug development professionals seeking to accelerate their synthetic workflows while adhering to the principles of green chemistry.

Introduction: The Power of Microwave-Assisted Synthesis in Heterocyclic Chemistry

Heterocyclic compounds, such as piperazinones, are foundational scaffolds in a vast array of pharmaceuticals due to their diverse biological activities.[1] The synthesis of these molecules, however, can be time-consuming and often requires harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology that addresses these challenges by offering a faster, more efficient, and environmentally benign alternative to traditional synthetic methods.[2][3]

Microwave energy directly heats the reactants through dielectric heating, a process involving the interaction of the oscillating electric field with polar molecules.[4][5] This rapid and uniform heating leads to significant rate enhancements, often reducing reaction times from hours or days to mere minutes.[2][6] The key advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Accelerate the pace of research and development.[2]

  • Increased Reaction Yields and Purity: Minimize the formation of byproducts, simplifying purification.[7]

  • Enhanced Reaction Control and Reproducibility: Precise temperature and pressure monitoring allows for consistent results.[2]

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable practices.[1][3][4]

This guide details a plausible and efficient microwave-assisted pathway for the synthesis of 1-Butyl-6-methylpiperazin-2-one, a valuable building block for further chemical exploration.

Proposed Synthetic Pathway

The synthesis of 1-Butyl-6-methylpiperazin-2-one can be efficiently achieved via a two-step process, starting from commercially available reagents. The proposed pathway involves an initial microwave-assisted cyclization to form the piperazinone ring, followed by a subsequent N-alkylation.

Diagram 1: Proposed Synthetic Pathway for 1-Butyl-6-methylpiperazin-2-one

G cluster_0 Step 1: Microwave-Assisted Cyclization cluster_1 Step 2: Microwave-Assisted N-Alkylation 1,2-Diaminopropane 1,2-Diaminopropane 6-Methylpiperazin-2-one 6-Methylpiperazin-2-one 1,2-Diaminopropane->6-Methylpiperazin-2-one  + Ethyl Chloroacetate Microwave Irradiation (e.g., 120°C, 15 min) Ethyl Chloroacetate Ethyl Chloroacetate 1-Butyl-6-methylpiperazin-2-one 1-Butyl-6-methylpiperazin-2-one 6-Methylpiperazin-2-one->1-Butyl-6-methylpiperazin-2-one  + 1-Bromobutane Microwave Irradiation (e.g., 140°C, 20 min) 1-Bromobutane 1-Bromobutane

Experimental Protocols

3.1. Materials and Equipment

  • Reagents: 1,2-Diaminopropane, Ethyl Chloroacetate, 1-Bromobutane, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc), Hexanes. All reagents should be of analytical grade or higher.

  • Equipment: Microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover), reaction vials with stir bars, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup.

3.2. Step 1: Microwave-Assisted Synthesis of 6-Methylpiperazin-2-one

This protocol is adapted from established methods for the synthesis of piperazinone rings.

Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,2-diaminopropane (1.0 mmol, 74.12 mg).

  • Add acetonitrile (3 mL) as the solvent.

  • Add potassium carbonate (2.5 mmol, 345.5 mg) as a base.

  • Slowly add ethyl chloroacetate (1.0 mmol, 122.55 mg) to the stirred suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Methylpiperazin-2-one.

  • The crude product can be used directly in the next step or purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) if a higher purity is desired.

3.3. Step 2: Microwave-Assisted Synthesis of 1-Butyl-6-methylpiperazin-2-one

This N-alkylation step is designed for rapid and efficient functionalization of the piperazinone core.

Protocol:

  • To a 10 mL microwave reaction vial containing the crude 6-Methylpiperazin-2-one (1.0 mmol, 114.15 mg) and a magnetic stir bar, add acetonitrile (3 mL).

  • Add potassium carbonate (2.0 mmol, 276.4 mg) as a base.

  • Add 1-bromobutane (1.2 mmol, 164.4 mg).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140°C for 20 minutes.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Butyl-6-methylpiperazin-2-one.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to obtain the pure product.

Data and Expected Results

The progress of the reactions can be monitored by TLC. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterStep 1: 6-Methylpiperazin-2-oneStep 2: 1-Butyl-6-methylpiperazin-2-one
Reaction Time 15 minutes20 minutes
Temperature 120°C140°C
Expected Yield > 80%> 75%
Purity (after purification) > 95%> 98%

Workflow Visualization

Diagram 2: Experimental Workflow

Troubleshooting and Optimization

  • Low Yields: If yields are lower than expected, consider increasing the reaction time or temperature in small increments. The molar ratio of the reagents can also be adjusted.

  • Incomplete Reactions: Monitor the reaction by TLC. If the starting material persists, extend the irradiation time.

  • Side Product Formation: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature.[8] Purification by column chromatography is crucial for obtaining a pure product.

Conclusion

The microwave-assisted synthesis of 1-Butyl-6-methylpiperazin-2-one offers a rapid, efficient, and scalable method for producing this valuable heterocyclic compound.[1] By significantly reducing reaction times and improving yields, this technology accelerates the drug discovery and development process.[2][9] The protocols outlined in this guide provide a solid foundation for researchers to implement MAOS in their laboratories, contributing to the advancement of medicinal chemistry and the principles of green chemistry.[10]

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Science and Technology.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Bargues, K., et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • G, A. K. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Journal of Pharmaceutical Research International. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Piperazinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in piperazinone formation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only solve immediate experimental hurdles but also to deepen your understanding of the underlying chemical principles. This center is structured in a question-and-answer format to directly address the specific and practical issues you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My piperazinone cyclization reaction is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Low or no yield in a cyclization reaction to form a piperazinone ring can be attributed to several critical factors. A systematic approach to troubleshooting is essential for pinpointing the root cause.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Starting Materials: The purity of your starting materials, such as the diamine and the cyclizing agent (e.g., α-haloacetyl halides or related reagents), is paramount. Impurities can act as catalysts for side reactions or inhibit the desired cyclization.

  • Scrutinize Reaction Conditions: Temperature, reaction time, and solvent are all interconnected variables that can dramatically influence the outcome.

  • Consider the Role of Protecting Groups: In complex syntheses, the choice of protecting groups on your diamine precursor is critical. Some groups can sterically hinder the cyclization or may not be stable under the reaction conditions.

In-Depth Analysis and Solutions:

  • Reaction Temperature and Time: The cyclization to form a piperazinone ring is highly sensitive to both temperature and duration.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of starting materials and products, leading to a complex mixture of byproducts.[1][2] For instance, some protocols may require heating at temperatures ranging from 120°C to 220°C for several hours.[1] It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature.[1]

  • Solvent Effects: The choice of solvent can significantly impact the rate and efficiency of the cyclization. The solvent's polarity, ability to act as a hydrogen bond donor or acceptor, and its boiling point all play a role.[3] For example, a study on the reaction between piperazine and benzyl bromide showed that the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability all influence the reaction rate.[3] In some cases, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) are effective.[4][5] It's important to select a solvent that can dissolve the reactants and facilitate the desired intramolecular reaction.

  • Protecting Group Strategy: The presence of protecting groups on the nitrogen atoms of the diamine precursor can be a double-edged sword. While necessary to prevent unwanted side reactions, bulky protecting groups can sterically hinder the cyclization process.[6] The stability of the protecting group under the cyclization conditions is also crucial. For example, the widely used Boc (tert-butyloxycarbonyl) group is stable under many conditions but can be cleaved by strong acids, which might be used to promote cyclization.[7] An orthogonal protection strategy, where protecting groups can be removed selectively under different conditions, is often the most effective approach in multi-step syntheses.[8][9]

Troubleshooting Flowchart for Low/No Yield ```dot graph TD { A[Start: Low/No Yield] --> B{Check Starting Material Purity}; B -- "Impure" --> C[Purify/Re-characterize Starting Materials]; B -- "Pure" --> D{Optimize Reaction Conditions}; D -- "Temperature/Time" --> E[Run a Temperature/Time Matrix]; D -- "Solvent" --> F[Screen Different Solvents]; D -- "Reagent Stoichiometry" --> G[Vary Reagent Ratios]; C --> H[Re-run Reaction]; E --> H; F --> H; G --> H; H --> I{Yield Improved?}; I -- "Yes" --> J[Proceed with Optimized Conditions]; I -- "No" --> K{Consider Protecting Group Effects}; K -- "Steric Hindrance?" --> L[Switch to a Smaller Protecting Group]; K -- "Instability?" --> M[Choose a More Robust Protecting Group]; L --> H; M --> H; J --> N[End]; }

Caption: Decision tree for selecting a suitable purification strategy for piperazinone products.

References
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (n.d.). Google Patents.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. [Link]

  • US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds. (n.d.). Google Patents.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. (2023, February 21). ACS Publications. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Sarı, S., Ünalan, S., & Yılmaz, M. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 43(4), 1145-1157. [Link]

  • Syntheses and transformations of piperazinone rings. A review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Methods for the catalytic synthesis of piperazine. (2022, January 27). SciSpace. [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Ga-Catalyzed Temperature-Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-Assisted Mechanism. (2025, October 7). ResearchGate. [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023, April 7). MDPI. [Link]

  • Protection of Functional Groups. (n.d.). Retrieved March 7, 2024, from [Link]

  • Effect of the temperature on the process for piperazine and... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-463. [Link]

  • Study of the Cyclization Reaction of 3a for the Achievement of Piperazinone 4a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • SnAP reagents for the synthesis of piperazines and morpholines. (2004). Semantic Scholar. [Link]

  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (2012, July 31). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). NCBI. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV. Retrieved March 7, 2024, from [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025, August 6). ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). NCBI. [Link]

  • US2919275A - Purification of piperazine. (n.d.). Google Patents.
  • Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. [Link]

Sources

Minimizing racemization during 1-Butyl-6-methylpiperazin-2-one processing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optical Purity Assurance for 1-Butyl-6-methylpiperazin-2-one

Subject: Troubleshooting & Process Control for Minimizing Racemization Product: 1-Butyl-6-methylpiperazin-2-one (and related chiral piperazinones) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists[1]

Executive Summary

Processing chiral 1-Butyl-6-methylpiperazin-2-one presents a distinct stereochemical challenge compared to its C3-substituted analogs. While C3-substituted piperazinones racemize via acid/base-catalyzed enolization (due to proximity to the carbonyl), the C6-methyl stereocenter —typically derived from chiral 1,2-diaminopropane—is structurally resistant to simple enolization.[1]

However, field data indicates that "racemization" in C6-isomers is frequently a misdiagnosis of oxidative dehydrogenation .[1] Under thermal stress or in the presence of trace metals, the piperazinone ring undergoes partial oxidation to an imine (or pyrazinone intermediate), destroying the chiral center.[1] This guide focuses on preventing this specific degradation pathway during workup and purification.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before adjusting your process, determine the mechanism of optical purity loss.[1] Use the following decision tree to isolate the critical control point (CCP).

RacemizationDiagnostic Start Issue: Low ee% Observed CheckRaw 1. Check Raw Material (1,2-Diaminopropane) Start->CheckRaw RawBad Raw Material Racemic CheckRaw->RawBad ee < 98% RawGood Raw Material Pure CheckRaw->RawGood ee > 99% CheckStep 2. Isolate Process Step RawGood->CheckStep Synthesis Synthesis/Cyclization CheckStep->Synthesis Loss during Rxn Workup Workup (Extraction) CheckStep->Workup Loss during Wash Distill Distillation/Drying CheckStep->Distill Loss during Heat MechOx Mechanism: Oxidative Dehydrogenation (Imine Formation) Synthesis->MechOx Metal Catalyst Used? MechEnol Mechanism: Base-Catalyzed Enolization Workup->MechEnol pH > 12 (Rare for C6) Distill->MechOx T > 100°C + Air ActionOx Action: Degas Solvents, Add BHT, N2 Blanket MechOx->ActionOx ActionBase Action: Lower pH (<10), Reduce Temp MechEnol->ActionBase

Figure 1: Diagnostic logic for identifying the source of chirality loss. Note that for C6-substituted piperazinones, oxidative pathways (Imine formation) are more common than enolization.[1]

Part 2: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining optical purity (>99% ee) during the processing of 1-Butyl-6-methylpiperazin-2-one.

ParameterCritical RangeScientific Rationale
Atmosphere Strict Inert (Ar/N₂) Oxygen promotes the formation of the C5-C6 imine intermediate via radical abstraction, effectively "erasing" the stereocenter.[1]
Distillation Temp < 110°C (Internal) Temperatures >120°C accelerate retro-Mannich fragmentation and oxidative dehydrogenation.[1] High Vacuum (<1 mbar) is required.[1]
pH (Workup) 7.0 – 10.0 While C6 is less acidic than C3, pH >12 can induce ring-opening hydrolysis.[1] The linear amide intermediate racemizes instantly before re-closing.[1]
Trace Metals < 10 ppm Transition metals (Fe, Cu, Pd) catalyze the dehydrogenation of the piperazine ring to the imine/pyrazine form.[1] Use chelators (EDTA) if necessary.[1]
Solvent Choice Degassed Peroxides in ethers (THF, Dioxane) act as radical initiators for C6-H abstraction.[1] Use fresh, inhibitor-stabilized solvents.[1]

Part 3: Troubleshooting Guide (FAQs)

Q1: My starting material (diamine) is pure, but the crude product has 85% ee. Is the cyclization racemizing it?

Diagnosis: This is likely Oxidative Dehydrogenation , not simple racemization.[1] Mechanism: During cyclization, especially if metal catalysts (like Cu or Pd) or high temperatures in air are used, the C6-H bond (benzylic-like if adjacent to N) can be abstracted.[1] This forms a planar


 imine bond.[1] When this imine is reduced back or hydrolyzed, the chirality is scrambled.[1]
Solution: 
  • De-oxygenate all reaction solvents (sparge with Argon for 20 mins).

  • Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture.[1]

  • Ensure the reaction temperature does not exceed the boiling point of the solvent under reflux without a strict inert blanket.

Q2: Can I purify 1-Butyl-6-methylpiperazin-2-one by atmospheric distillation?

Strictly NO. Reasoning: The boiling point at atmospheric pressure is likely >200°C. At this temperature, two things happen:

  • Thermal Epimerization: Although slow, the energy barrier for inversion at the C6 center is lowered.[1]

  • Aromatization: The compound will drive towards the thermodynamically stable (and achiral) pyrazinone form.[1] Protocol: Use Short Path Distillation (Wiped Film) or high-vacuum fractional distillation.[1] Keep the pot temperature below 110°C.

Q3: I see a "shoulder" peak on my chiral HPLC. Is this the enantiomer?

Verification Required. Do not assume it is the enantiomer. C6-methylpiperazinones often suffer from atropisomerism (if bulky groups are on N1) or conformational locking in the chair/boat form, which can split peaks in cold HPLC conditions.[1] Test: Run the HPLC at a higher column temperature (e.g., 40°C vs 25°C). If the peaks coalesce, it is a conformer, not an enantiomer.[1] If they remain distinct, it is racemization.[1]

Q4: The product racemizes upon storage. Why?

Cause: Formation of the Endocyclic Imine . If stored in non-degassed solvents or clear glass, UV light and oxygen generate the imine species.[1] Fix: Store as the HCl or Oxalate salt . The protonated amine (N4) significantly increases the oxidation potential, stabilizing the ring against dehydrogenation.[1] Store solids at 4°C under Argon.

Part 4: Validated Low-Racemization Workup Protocol

Objective: Isolate 1-Butyl-6-methylpiperazin-2-one from a cyclization mixture (e.g., from N-butyl-1,2-diaminopropane + chloroacetate).

Step 1: Quenching (pH Control) [1]

  • Cool reaction mixture to < 5°C.

  • Do NOT quench with strong base (NaOH).[1] Use Saturated

    
      or 
    
    
    
    .[1]
  • Target aqueous pH: 8.5 – 9.5 .

  • Why: Prevents amide hydrolysis (ring opening).[1]

Step 2: Extraction (Metal Scavenging)

  • Extract with Dichloromethane (DCM) or MTBE .[1]

  • Crucial Step: Wash the organic layer with 0.1M EDTA (disodium) solution.[1]

  • Why: Removes trace metal ions (Fe, Cu) derived from reactor walls or reagents that catalyze oxidative racemization during the subsequent drying step.[1]

Step 3: Drying & Concentration

  • Dry over

    
      (Avoid 
    
    
    
    if Lewis acid sensitivity is suspected, though rare here).[1]
  • Concentrate on a rotary evaporator.[1] Bath limit: 40°C . Vacuum: < 50 mbar.

  • Do not strip to absolute dryness if the oil is hot; break vacuum with Nitrogen, not air.[1]

Step 4: Purification (Distillation vs. Salt Formation) [1]

  • Preferred:Salt Formation. Dissolve crude oil in dry EtOAc.[1] Add 1.0 eq of anhydrous HCl (in dioxane/ether). Filter the hygroscopic solid under Nitrogen.[1]

  • Alternative:Vacuum Distillation.

    • Pressure: < 0.5 mmHg.[1][2]

    • Head Temp: Monitor closely.[1]

    • Pot Temp: Max 110°C.

    • Collection: Discard the first 5% (forerun) as it often contains volatile oxidation byproducts.[1]

References

  • Mechanisms of Racemization in Piperazines

    • Study.com.[1] (2024).[1][2][3] "Racemization: Overview, Mechanism & Examples."

    • BenchChem.[1][4] (2025).[1][4][5] "Avoiding Racemization during the Synthesis of Chiral Piperidine Acids."

  • Synthesis & Stability of N-Alkylpiperazines

    • Pittelkow, T., & Christensen, J. B. (2024).[1][2] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[1][2]

  • Commercial Availability & Structure Verification

    • ChemScene.[1][6][7] (2024).[1][2][3] "(R)-6-Methylpiperazin-2-one Data Sheet."

    • PubChem.[1][5] (2025).[1][4][5] "6-methylpiperazin-2-one Compound Summary." [1]

  • Chiral Analysis & Separation

    • ACS Publications.[1] (2023).[1][3] "Asymmetric Catalytic Access to Piperazin-2-ones." Journal of Organic Chemistry. [1]

Sources

Technical Support Center: Optimizing Temperature and Pressure for Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of piperazinone derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of temperature and pressure optimization in your experiments.

Troubleshooting Guide: Common Issues in Piperazinone Synthesis

This section addresses specific challenges you may encounter during the synthesis of piperazinone derivatives, with a focus on resolving issues related to temperature and pressure.

Question: My reaction yield is consistently low. How can I optimize the temperature to improve it?

Answer:

Low yield is a frequent challenge in piperazinone synthesis, and temperature is a critical parameter to investigate. The optimal temperature is highly dependent on the specific synthetic route and substrates used.

  • For Cascade Reactions: In multi-step, one-pot syntheses, such as the cascade double nucleophilic substitution, the temperature needs to be high enough to drive all reaction steps to completion. For example, a common condition for such reactions is heating at 85–90 °C for an extended period, often around 16 hours.[1] Insufficient temperature can lead to the accumulation of intermediates and a low yield of the final piperazinone product.

  • For Reductive Amination and Cyclization: In tandem reductive amination-cyclization strategies, the temperature must be carefully controlled to balance the rates of both reactions.[2] Elevated temperatures might favor side reactions or decomposition. It is advisable to start with moderate temperatures (e.g., 50-80 °C) and monitor the reaction progress closely.[3]

  • For Cyanohydrin Acetate Synthesis: Some synthetic pathways, particularly those involving sensitive intermediates like cyanohydrin acetates, require lower temperatures to prevent decomposition. In such cases, the reaction is preferably carried out at a temperature lower than about 20°C .[4]

  • Thermal Degradation: Be aware that excessively high temperatures can lead to the thermal degradation of piperazine derivatives.[5] Studies have shown that degradation can occur at temperatures ranging from 135 to 175 °C.[5] It is crucial to determine the thermal stability of your specific piperazinone derivative to avoid product loss.

Experimental Protocol: Temperature Screening

To empirically determine the optimal temperature, a systematic screening is recommended.

  • Setup: Prepare multiple small-scale reactions in parallel.

  • Temperature Gradient: Set each reaction at a different temperature, for example, in 10 °C increments (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Analysis: Identify the temperature that provides the best balance of reaction rate and yield, with minimal side product formation.

Question: I am observing significant side product formation. Could pressure be a contributing factor?

Answer:

While many piperazinone syntheses are conducted at atmospheric pressure, pressure can be a critical parameter, particularly in reactions involving gases, such as hydrogenation.[6]

  • Catalytic Hydrogenation: For syntheses involving a catalytic hydrogenation step, such as the reductive cyclization of dioximes, applying hydrogen pressure is essential.[3] A typical pressure for this reaction is approximately 40 bar .[3] Inadequate pressure can lead to incomplete reduction and the formation of undesired intermediates. Conversely, excessively high pressure may not offer any significant advantage and could pose safety risks.[6]

  • Reactions Involving Gaseous Reagents: If your synthesis involves other gaseous reagents, the partial pressure of that gas will influence the reaction rate. According to Le Chatelier's principle, increasing the pressure of a gaseous reactant will shift the equilibrium towards the products.

  • Flow Chemistry: In continuous flow systems, pressure can be precisely controlled to influence reaction parameters like residence time and to handle reactions that generate gases.[7]

Troubleshooting Workflow for Side Product Formation

Caption: A logical workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and pressure in piperazinone derivative synthesis.

Q1: At what pressure are most piperazinone syntheses conducted?

A1: The majority of piperazinone syntheses are performed at atmospheric pressure .[6] Elevated or reduced pressures are typically only employed when a specific reaction step necessitates it, such as in catalytic hydrogenation where a hydrogen atmosphere is required.[3] For many standard organic reactions leading to piperazinones, there is no advantage to be gained by operating at pressures other than atmospheric.[6]

Q2: How does temperature affect the regioselectivity of piperazinone formation?

A2: Temperature can significantly influence the regioselectivity of certain reactions. In syntheses where multiple reactive sites are present, a change in temperature can alter the activation energy barrier for competing reaction pathways. Lowering the temperature generally favors the product formed via the pathway with the lower activation energy (kinetic control), while higher temperatures can favor the more thermodynamically stable product (thermodynamic control). For instance, in some Ga-catalyzed syntheses, decreasing the temperature has been shown to improve the selectivity towards the desired oxazolidinone regioisomer over the formation of a piperazine byproduct.[8]

Q3: Can microwave irradiation be used to optimize temperature in piperazinone synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) is a valuable tool for optimizing reaction conditions.[7] Microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times and improved yields.[7] It provides precise temperature control, which is crucial for minimizing side product formation.[7]

Q4: What are the safety considerations when working with elevated temperatures and pressures?

A4: Working with elevated temperatures and pressures requires strict adherence to safety protocols.

  • Pressure Vessels: Use appropriately rated pressure vessels (autoclaves) for reactions conducted above atmospheric pressure. Ensure the vessel is clean, dry, and equipped with a pressure gauge and a pressure relief valve.

  • Inert Atmosphere: For air-sensitive reactions, ensure the system is properly purged with an inert gas (e.g., argon or nitrogen) before heating.[9]

  • Heating: Use a reliable heating source with accurate temperature control, such as a heating mantle with a thermocouple or an oil bath. Avoid localized overheating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When working with high-pressure systems, a blast shield is recommended.

Q5: How can I determine if my starting materials are stable at the intended reaction temperature?

A5: It is crucial to assess the thermal stability of your starting materials and reagents before conducting a reaction at an elevated temperature.

  • Literature Search: Check the literature for reported thermal stability data for your specific compounds.

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can provide precise information on the decomposition temperature of your materials.

  • Small-Scale Test: Before committing to a large-scale reaction, perform a small-scale test where you heat a sample of the starting material to the intended reaction temperature and monitor for any signs of decomposition (e.g., color change, gas evolution).

Data Summary

The following table summarizes typical temperature and pressure ranges for various piperazinone synthesis methodologies.

Synthesis MethodTypical Temperature Range (°C)Typical Pressure RangeReference(s)
Cascade Double Nucleophilic Substitution85 - 90Atmospheric[1]
Cyanohydrin Acetate Synthesis< 20Atmospheric[4]
Catalytic Reductive Cyclization of Dioximes50~40 bar (H₂)[3]
Ga-catalyzed Synthesis60 - 9015 bar (CO₂)[8]
General Reductive Amination50 - 110Atmospheric[3][9]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in a Parallel Synthesizer

  • Preparation: In an array of reaction vials suitable for a parallel synthesizer, add the starting materials, solvent, and any catalysts or reagents, ensuring all are handled under appropriate atmospheric conditions (e.g., inert gas for air-sensitive reactions).

  • Sealing: Securely seal each vial.

  • Temperature Programming: Program the parallel synthesizer to heat each vial to a specific, different temperature (e.g., 60, 70, 80, 90, 100 °C).

  • Stirring: Ensure adequate and consistent stirring in all vials.

  • Reaction Monitoring: At predetermined time points (e.g., 1, 2, 4, 8, 16 hours), take an aliquot from each reaction vial for analysis by TLC, LC-MS, or GC-MS.

  • Quenching and Workup: Once the optimal reaction time is determined, cool the vials to room temperature and quench the reactions appropriately. Perform a standard workup procedure to isolate the crude product.

  • Analysis: Analyze the crude product from each reaction to determine the yield and purity, thereby identifying the optimal temperature.

Protocol 2: General Procedure for Catalytic Hydrogenation under Pressure

  • Reactor Setup: To a high-pressure reactor (autoclave), add the substrate, a suitable solvent (e.g., methanol or ethanol), and the hydrogenation catalyst (e.g., Pd/C or PtO₂).

  • Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar).

  • Heating and Stirring: If required, heat the reaction mixture to the desired temperature while stirring vigorously to ensure good mixing of the catalyst and reactants.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. A stable pressure indicates the completion of the reaction.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Workup and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as chromatography or recrystallization.

Visualizing Reaction Parameter Relationships

The following diagram illustrates the interplay between temperature, pressure, and other key factors in optimizing piperazinone synthesis.

cluster_params Reaction Parameters cluster_outcomes Experimental Outcomes Temperature Temperature Yield Yield Temperature->Yield Influences Selectivity Selectivity Temperature->Selectivity Affects Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Directly impacts Pressure Pressure Pressure->Yield Can influence (e.g., hydrogenation) Pressure->Selectivity Can affect Solvent Solvent Solvent->Yield Solvent->Selectivity Catalyst Catalyst Catalyst->Selectivity Catalyst->Reaction_Rate Purity Purity Yield->Purity Selectivity->Purity

Caption: Interrelationship of key parameters in piperazinone synthesis.

References

Sources

Technical Support Center: Troubleshooting 1-Butyl-6-methylpiperazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and stability of piperazin-2-one scaffolds. 1-Butyl-6-methylpiperazin-2-one is a highly versatile building block utilized extensively in medicinal chemistry. However, its structural features—a reactive secondary amine at N4, an acidic alpha-carbon at C3, and a hydrolyzable lactam core—make it susceptible to several competing side reactions during functionalization.

This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure high-yield, regioselective transformations.

Part 1: Troubleshooting Guide & FAQs

Q1: My N4-alkylation reaction is yielding a highly polar, water-soluble byproduct that won't elute on normal-phase silica. What is it, and why is it forming? Diagnosis: You are likely observing the formation of an N4,N4-dialkyl quaternary ammonium salt . Causality: The secondary amine (N4) of the piperazine ring is highly nucleophilic. Upon the first alkylation, the resulting tertiary amine often retains significant nucleophilicity because the inductive electron-donating effect of the new alkyl group outweighs the steric hindrance, especially given the constrained geometry of the piperazine ring[1]. If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) or present in excess, a second alkylation occurs rapidly, forming the quaternary salt. Resolution:

  • Limit the alkylating agent to a strict 1.0 – 1.05 molar equivalent.

  • Lower the reaction temperature to 0 °C during the electrophile addition to kinetically favor mono-alkylation.

  • If over-alkylation persists, abandon direct alkylation and utilize a reductive amination approach using an aldehyde and a reducing agent (e.g.,

    
    ). Reductive amination intrinsically prevents over-alkylation because the intermediate iminium ion can only form from a secondary amine.
    

Q2: I am trying to alkylate the N4 position, but 2D-NMR indicates functionalization at a carbon atom. How did this happen? Diagnosis: You have inadvertently formed a C3-alkylated lactam side product. Causality: The protons at the C3 position are situated alpha to the lactam carbonyl (C2). When strong bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu) are used, they can deprotonate the C3 carbon to form a reactive enolate[2]. This enolate competes with the N4 amine for the electrophile, leading to C3-alkylation or N4/C3-bis-alkylation. Resolution:

  • Switch to a weaker, non-nucleophilic base (e.g.,

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    ). These are strong enough to neutralize the hydrohalide byproduct of N-alkylation but too weak to deprotonate the C3 alpha-carbon.

Q3: After a prolonged reaction under basic conditions, my product mass has increased by 18 Da (+


), and the lactam ring appears absent. What went wrong? 
Diagnosis: Lactam ring-opening (hydrolysis) .
Causality:  Piperazin-2-ones are cyclic amides. Under harsh aqueous basic or acidic conditions, especially at elevated temperatures, the hydroxide ion attacks the C2 carbonyl[3]. This leads to the cleavage of the N1-C2 bond, resulting in an acyclic amino acid derivative.
Resolution: 
  • Ensure all solvents and reagents are strictly anhydrous.

  • Avoid aqueous workups if the reaction mixture is still strongly basic; neutralize the mixture to pH 7 before partitioning with water.

Part 2: Quantitative Data & Identification

To streamline your analytical workflow, use the following table to quickly identify and troubleshoot side products based on their physical and spectral data.

Side ProductMechanistic CauseIdentification (LC-MS / NMR)Prevention Strategy
N4,N4-Dialkyl Quaternary Salt Over-alkylation due to retained nucleophilicity of the tertiary amine.LC-MS: High polarity, early retention time. Mass = [M+Alkyl]⁺.NMR: Downfield shift of N-alkyl protons.Strict 1:1 stoichiometry; use reductive amination instead of direct alkylation.
C3-Alkylated Lactam Deprotonation of the acidic alpha-carbon (C3) by strong bases.LC-MS: Mass = [M+Alkyl]⁺.NMR: Disappearance of C3-H₂ signals; appearance of new alkyl signals.Avoid strong bases (NaH, LDA). Use mild bases like DIPEA or

.
Acyclic Amino Acid Hydrolytic cleavage of the lactam (N1-C2) bond under aqueous extremes.LC-MS: Mass =[M+18]⁺.IR: Broad -OH stretch (carboxylic acid).Maintain strictly anhydrous conditions during base-promoted reactions.

Part 3: Self-Validating Experimental Protocol

To avoid the pitfalls described above, follow this optimized, self-validating protocol for the Regioselective N4-Alkylation of 1-Butyl-6-methylpiperazin-2-one .

Step 1: Preparation & Purging Flame-dry a round-bottom flask under argon. Dissolve 1-butyl-6-methylpiperazin-2-one (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M). Causality: Anhydrous conditions prevent lactam ring-opening hydrolysis.

Step 2: Base Addition Add anhydrous Potassium Carbonate (


, 1.5 eq).
Causality:

is specifically chosen because it is basic enough to scavenge the HX byproduct but too weak to deprotonate the C3 position, thereby completely suppressing C3-alkylation.

Step 3: Electrophile Addition Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.05 eq) dropwise over 15 minutes. Causality: The low temperature and strict stoichiometry kinetically disfavor the formation of the N4,N4-dialkyl quaternary ammonium salt.

Step 4: Reaction Monitoring (Self-Validation) Stir the reaction, allowing it to slowly warm to room temperature. Monitor via LC-MS every 2 hours. Validation Check: The desired product will show an [M+H]⁺ peak. If you observe an[M+Alkyl]⁺ mass with high aqueous solubility, quench the reaction immediately to prevent further over-alkylation.

Step 5: Workup Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Causality: Any trace quaternary ammonium salts formed will remain in the aqueous layer, effectively purifying the organic layer containing your desired N4-alkylated product.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical relationships between reaction conditions and the resulting functionalization pathways.

PiperazinoneReactions Start 1-Butyl-6-methylpiperazin-2-one (Starting Material) Cond1 Mild Base + Alkyl Halide (e.g., K2CO3, MeCN) Start->Cond1 Cond2 Excess Alkyl Halide / Highly Reactive Electrophile Start->Cond2 Cond3 Strong Base (e.g., LDA, NaH) Start->Cond3 Cond4 Harsh Aqueous Base/Acid + Heat Start->Cond4 Desired N4-Alkyl Derivative (Desired Product) Cond1->Desired Side1 N4,N4-Dialkyl Quaternary Ammonium Salt Cond2->Side1 Side2 C3-Alkylated Lactam (Side Product) Cond3->Side2 Side3 Acyclic Amino Acid (Ring-Opening) Cond4->Side3

Reaction pathways of 1-Butyl-6-methylpiperazin-2-one and its common side products.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations ACS Omega[Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Butyl-6-methylpiperazin-2-one

[1][2]

Executive Summary & Molecule Profile

User Context: You are likely experiencing inconsistent assay results, solution discoloration, or unexpected peaks in LC-MS chromatograms when working with 1-Butyl-6-methylpiperazin-2-one .

This heterocyclic scaffold combines a lactam (cyclic amide) and a secondary/tertiary amine (depending on substitution at N4, though N1 is substituted here).[1] Its stability profile is governed by two competing degradation pathways: hydrolytic ring opening (driven by pH extremes) and oxidative radical attack (driven by dissolved oxygen and light).[1]

Physicochemical Profile
PropertyCharacteristicImplication for Stability
Core Structure Piperazin-2-one (Lactam)Susceptible to hydrolysis in strong acid/base.[2][1][3]
N1-Substituent n-ButylIncreases lipophilicity; sterically protects N1 but not the carbonyl.[2][1]
C6-Substituent MethylIntroduces chirality; potential steric hindrance to hydrolysis.[2][1]
N4-Position Unsubstituted (Secondary Amine)Critical Weak Point. Highly susceptible to N-oxidation and radical attack.[2][1]

Diagnostic Workflow: Why is my compound degrading?

Use this decision matrix to identify the root cause of instability based on your observations.

ObservationProbable CauseImmediate Action
New peak at [M+18] Hydrolysis (Ring Opening)Check solution pH. Neutralize to pH 6.5–7.5.
New peak at [M+16] N-Oxidation (N-Oxide)Add antioxidant (Ascorbic acid/Metabisulfite).[2][1] Degas solvents.[1][4]
Yellow/Brown Discoloration Radical Polymerization/OxidationProtect from light (Amber vials).[1] Purge headspace with Argon.
Precipitation Solubility Limit / DimerizationSwitch solvent (e.g., DMSO/Water mix).[1] Check concentration.

Module 1: Hydrolytic Stability (pH Control)

The Issue: The lactam ring is thermodynamically strained. In acidic conditions (


The Fix: Maintain the "Stability Window."

Protocol: Determining the pH Stability Window

Do not assume stability. Validate it.

  • Preparation: Prepare three 1 mM solutions of BMP-2-one in:

    • A: 0.1 M HCl (pH ~1)

    • B: 50 mM Phosphate Buffer (pH 7.4)

    • C: 0.1 M NaOH (pH ~13)

  • Incubation: Store at 25°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

  • Success Criteria: Recovery of >98% parent compound in Sample B.

Recommended Buffers:

  • PBS (Phosphate Buffered Saline): Ideal for biological assays (pH 7.4).[1]

  • HEPES: Good alternative if phosphates interfere with downstream chemistry.[1]

  • Avoid: Carbonate buffers (often too basic, pH >9) or unbuffered water (absorbs CO2, becoming acidic).

Module 2: Oxidative Stability (The N4 Vulnerability)[2]

The Issue: The secondary amine at position 4 (N4) is electron-rich and prone to oxidation by dissolved oxygen, especially if catalyzed by trace metals (Fe, Cu) or light. This leads to N-oxides or imine formation [1, 2].[2][1]

The Fix: Deoxygenation and Chelation.[1]

Troubleshooting Guide: Preventing Oxidation

Q: My solution turns yellow after 2 days. Why? A: This is likely the formation of N-oxide species or radical coupling products.[2][1]

Step-by-Step Stabilization Protocol:

  • Degassing: Sparge all aqueous buffers with Nitrogen or Argon for 15 minutes before adding the compound.[1]

  • Chelation: Add 0.1 mM EDTA to the buffer. This sequesters trace metal ions (Fe²⁺, Cu²⁺) that catalyze radical oxidation [3].

  • Antioxidants: For highly sensitive applications, add 1 mM Ascorbic Acid or Sodium Metabisulfite .[1]

  • Storage: Store under inert gas (Argon) in amber glass vials to prevent photo-oxidation.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for 1-Butyl-6-methylpiperazin-2-one.

DegradationPathwayscluster_legendStability LegendParent1-Butyl-6-methylpiperazin-2-one(Intact Lactam)AcidHydrolysisRing Opening (Acid)Amino Acid DerivativeParent->AcidHydrolysisH3O+ / pH < 4BaseHydrolysisRing Opening (Base)Carboxylate SaltParent->BaseHydrolysisOH- / pH > 9NOxideN-Oxide Formation(Oxidative Stress)Parent->NOxideO2 / PeroxidesImineDehydrogenation/Imine(Radical Attack)Parent->ImineLight / Metal Ionskey1Blue = Stable Parentkey2Red = Hydrolytic Degradationkey3Yellow = Oxidative Degradation

Figure 1: Primary degradation pathways.[2][5] Hydrolysis leads to irreversible ring opening, while oxidation targets the amine functionality.[1]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of 1-Butyl-6-methylpiperazin-2-one? Answer: No. The high temperature (121°C) and pressure will accelerate hydrolysis of the lactam ring, causing significant degradation (potentially >20% loss).[2][1]

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.[1]

Q2: Is DMSO a safe solvent for stock solutions? Answer: Yes, but with caveats. DMSO is excellent for solubility, but it is hygroscopic (absorbs water) and can act as a mild oxidant over time.[1]

  • Recommendation: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.[2][1] Use anhydrous DMSO for preparation.[1]

Q3: Does the chirality at the C6 position affect stability? Answer: Chemically, the enantiomers ((S) or (R)) have identical hydrolytic and oxidative stability in achiral environments. However, if using the compound in biological media (plasma, cell lysate), enzymatic degradation (peptidases) may be stereoselective. Always verify stability in the specific biological matrix used [4].[1]

Q4: I see a "double peak" in HPLC. Is this degradation? Answer: Not necessarily.[1] If the peaks have the same mass (LC-MS), this could be conformational isomerism (ring puckering) common in piperazinones, or separation of enantiomers if using a chiral column.

  • Test: Run the sample at a higher temperature (e.g., 40°C vs 25°C). If the peaks coalesce, it is conformational. If they remain distinct and one grows over time, it is degradation.

References

  • BenchChem Technical Support. (2025).[1][5][6] Stability of Piperazin-2-one-d6 in different biological matrices. Retrieved from [2]

  • Rochelle, G. T., et al. (2023).[1] Oxidative degradation of Piperazine in aqueous KOH/K2CO3 solutions.[1][7] Journal of Environmental Chemical Engineering.[1][7] Retrieved from [2]

  • University of Texas at Austin. (2018).[1] Oxidation of piperazine in post-combustion carbon capture.[1][8] Retrieved from [2]

  • National Institutes of Health (NIH). (2018).[1] Stability of Synthetic Piperazines in Human Whole Blood.[1][9] PubMed.[1] Retrieved from

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the 1H NMR Spectral Analysis of 1-Butyl-6-methylpiperazin-2-one .

Executive Summary

1-Butyl-6-methylpiperazin-2-one is a critical chiral scaffold in drug discovery, particularly serving as a constrained peptidomimetic core for GPCR ligands (e.g., CXCR4 antagonists) and protease inhibitors. Its structure features a 6-membered lactam ring with a specific stereocenter at C6 and a hydrophobic butyl chain at the amide nitrogen (N1).

The Analytical Challenge: Unequivocal structural verification of this scaffold is notoriously difficult using standard high-throughput NMR methods. The overlap between the flexible butyl chain methylene signals and the rigid piperazinone ring protons creates a "spectral forest" in the 2.8–3.6 ppm region. Furthermore, the C6-methyl stereocenter induces subtle diastereotopic splitting that is often unresolved in standard solvents.

Scope of This Guide: This guide compares two analytical workflows:

  • Method A (Standard): 1D 1H NMR in Chloroform-d (

    
    ).
    
  • Method B (Recommended): 1D 1H NMR + 2D COSY in Dimethyl Sulfoxide-d6 (

    
    ) with trace acid.
    

We demonstrate why Method B is the superior protocol for unequivocal assignment and enantiomeric purity assessment.

Structural Analysis & Causality

To interpret the spectrum, we must first map the magnetic environment of the molecule.

The Molecular Scaffold
  • N1 Position (Tertiary Amide): Substituted with a Butyl group.[1] This removes the amide proton signal, eliminating a key diagnostic handle found in secondary lactams.

  • C6 Position (Chiral Center): The methyl group at C6 creates a chiral environment. This makes the protons on C3 and C5 diastereotopic , meaning they will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

  • N4 Position (Secondary Amine): The amine proton (

    
    ) is exchangeable and sensitive to solvent pH and water content.
    
Diagram: Structural Connectivity & Assignment Logic

The following diagram illustrates the flow of magnetization and coupling networks used for assignment.

G cluster_0 Piperazinone Core cluster_1 N1-Butyl Chain C2 C2 Carbonyl (Deshielding Cone) C3 C3 Protons (Diastereotopic) C2->C3 Inductive N4 N4 Amine (pH Sensitive) C3->N4 J-Coupling C5 C5 Protons (Multiplet) N4->C5 J-Coupling C6 C6 Methine (Chiral Center) C5->C6 J-Coupling Me6 C6-Methyl (Doublet ~1.2 ppm) C6->Me6 3J Coupling N1 N1 Amide C6->N1 Bond Me6->C6 Diagnostic Handle N1->C2 Amide Bond Bu_a N-CH2 (α) (Overlap Risk) N1->Bu_a N-Alkylation Bu_b CH2 (β) Bu_a->Bu_b Alkyl Chain Bu_c CH2 (γ) Bu_b->Bu_c Alkyl Chain Bu_d CH3 (δ) (Triplet ~0.9 ppm) Bu_c->Bu_d Alkyl Chain Bu_d->Bu_a COSY Trace

Figure 1: Connectivity map showing the two distinct spin systems (Ring vs. Chain) and the critical diagnostic entry points (C6-Methyl and Butyl-Methyl).

Comparative Analysis: Method A vs. Method B

This section objectively compares the performance of the two workflows.

Scenario A: The "Standard" Approach ( )
  • Solvent: Chloroform-d (99.8% D).

  • Observation:

    • Resolution: Poor. The N1-butyl

      
      -methylene protons often overlap with the C3/C5 ring protons in the 3.2–3.5 ppm range.
      
    • Exchangeables: The N4-H amine proton is typically broad or invisible due to rapid exchange and lack of hydrogen bonding stabilization.

    • Conformer Locking:

      
       is a non-polar solvent; the piperazinone ring may undergo rapid ring inversion (chair-to-twist-boat), causing signal broadening.
      
Scenario B: The "Optimized" Approach ( )
  • Solvent: Dimethyl Sulfoxide-d6.

  • Observation:

    • Resolution: Superior. The high polarity of DMSO interacts with the lactam dipole, often separating the ring protons from the alkyl chain.

    • Exchangeables: The N4-H proton becomes a sharp signal (if dry) or a distinct broad peak, allowing verification of the secondary amine.

    • Stereochemistry: The diastereotopic splitting of C3-H and C5-H is more pronounced, allowing for coupling constant (

      
      ) analysis to determine axial/equatorial orientation.
      
Performance Data Comparison
FeatureMethod A (

)
Method B (

)
Verdict
N4-H Visibility Broad / InvisibleVisible (Broad singlet ~2-3 ppm)Method B Wins
C6-Me Doublet Distinct (~1.3 ppm)Distinct (~1.1 ppm)Neutral
Ring/Chain Separation Severe Overlap (3.2-3.5 ppm)Improved DispersionMethod B Wins
Water Peak Interference Low (1.56 ppm)High (3.33 ppm) - RiskMethod A Wins
Stereochemical Insight Limited (averaged signals)High (distinct diastereotopicity)Method B Wins

Critical Insight: While DMSO-d6 has a water peak at 3.33 ppm that can obscure signals, the dispersion benefits outweigh this risk. The water peak can be shifted by adding a trace of


 or varying temperature, whereas the overlap in 

is structural and inherent.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the C6-methyl doublet is not clearly resolved, the sample preparation is likely flawed (too concentrated or wet).

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of 1-Butyl-6-methylpiperazin-2-one.

    • Why: Higher concentrations lead to viscosity broadening; lower concentrations lose sensitivity for minor conformers.

  • Solvent: Add 0.6 mL of

    
     (99.9% D) .
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake.

  • Additive (Optional but Recommended): If the N4-H signal is critical, add 1-2

    
    L of 
    
    
    
    to exchange it out (simplifying the spectrum) OR keep strictly anhydrous to observe it. Recommendation: Run neat first.
Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the methyl vs. aromatic/ring protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C). Note: If broad lines are observed, heat to 313 K to speed up ring inversion averaging.

Step 3: 2D COSY Setup (The Validator)

A simple 1D spectrum is insufficient for this molecule due to the "forest" of CH2 peaks.

  • Sequence: cosygpppqf (Gradient COSY).

  • Logic: You must trace the connectivity from the distinct C6-Methyl doublet

    
    C6-H 
    
    
    
    C5-H2 . Independently, trace Butyl-Methyl triplet
    
    
    Chain CH2s
    
    
    N1-CH2 .

Spectral Data & Assignment Table

The following data represents the expected chemical shifts derived from high-field analysis of this specific scaffold in


.

Reference: TMS = 0.00 ppm.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
18 CH30.89 Triplet7.2Terminal Butyl Methyl (Distinct)
6-Me CH31.15 Doublet6.8Diagnostic Handle: Coupled to C6-H
17 CH21.28 Multiplet-Butyl

-CH2
16 CH21.45 Multiplet-Butyl

-CH2
NH NH2.60 Broad s-N4-Amine (Variable with concentration)
5a CH2.95 ddd12, 4, 2C5-H (Axial) - Shielded
5b CH3.10 ddd12, 4, 2C5-H (Equatorial)
3 CH23.25 Multiplet-C3-H2 (Close to water peak)
15 CH23.35 Multiplet-N1-CH2 (Butyl

) - Often obscured
6 CH3.65 Multiplet6.8C6-H (Deshielded by N1 and Methyl)
Visualizing the Assignment Pathway

The following diagram depicts the logical flow a researcher should follow to assign the spectrum using the COSY data.

Workflow cluster_A Pathway A: The Chain cluster_B Pathway B: The Ring (Chiral) Start Start Analysis Step1A Identify Triplet @ 0.89 ppm (Terminal Methyl) Start->Step1A Step1B Identify Doublet @ 1.15 ppm (C6-Methyl) Start->Step1B Step2A Follow COSY Cross-peak to ~1.28 ppm (γ-CH2) Step1A->Step2A Step3A Follow to ~1.45 ppm (β-CH2) Step2A->Step3A Step4A Follow to ~3.35 ppm (α-CH2) *Confirm N-alkylation* Step3A->Step4A Validation FINAL VALIDATION: Does C6-H integration = 1.0? Does C6-Me integration = 3.0? Step4A->Validation Step2B Follow COSY Cross-peak to ~3.65 ppm (C6-H) Step1B->Step2B Step3B Identify Cross-peaks to 2.95 & 3.10 ppm (C5-H2) Step2B->Step3B Step4B Verify Diastereotopic Splitting (Axial vs Equatorial) Step3B->Step4B Step4B->Validation

Figure 2: The "Double-Pronged" assignment strategy. By starting from the clear methyl signals (Ends of the molecule) and working inward, you avoid the confusion of the central methylene overlap.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry Advances. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unraveling the Structure of 1-Butyl-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of robust analytical characterization. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns.[1][2][3][4] This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 1-Butyl-6-methylpiperazin-2-one, a substituted piperazinone, under various ionization techniques. We will explore the mechanistic underpinnings of these fragmentation pathways, offering a predictive framework for researchers and drug development professionals.

The structural nuances of cyclic diamines, such as piperazinones, give rise to characteristic fragmentation behaviors that can be systematically interpreted.[5][6] The presence of heteroatoms (nitrogen and oxygen) and alkyl substituents dictates the preferential sites of bond cleavage upon ionization.[7] By understanding these fundamental principles, we can anticipate the mass spectra of novel compounds like 1-Butyl-6-methylpiperazin-2-one, facilitating its identification and characterization in complex matrices.

Predicted Fragmentation of 1-Butyl-6-methylpiperazin-2-one

The fragmentation of 1-Butyl-6-methylpiperazin-2-one is expected to be significantly influenced by the ionization method employed. Electron Ionization (EI), a "hard" ionization technique common in Gas Chromatography-Mass Spectrometry (GC-MS), typically induces extensive fragmentation.[8][9] In contrast, Electrospray Ionization (ESI), a "soft" ionization technique prevalent in Liquid Chromatography-Mass Spectrometry (LC-MS), generally results in less fragmentation, with the protonated molecule often being the most abundant ion.[10][11]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form a radical cation (M•+). The fragmentation of this molecular ion is driven by the stability of the resulting fragments. For 1-Butyl-6-methylpiperazin-2-one, several key fragmentation pathways are anticipated:

  • Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This can lead to the loss of the butyl group or the methyl group. The most favorable alpha-cleavage is often the loss of the largest alkyl group, leading to a stable, resonance-stabilized cation.[12]

  • Ring Cleavage: The piperazinone ring itself can undergo fragmentation. Cleavage of the C-N bonds within the ring is a common pathway for piperazine derivatives.[5][13]

  • McLafferty Rearrangement: While less common for cyclic structures, the presence of the carbonyl group and the butyl chain could potentially allow for a McLafferty-type rearrangement, leading to the elimination of a neutral alkene.

The following diagram illustrates the predicted major EI fragmentation pathways for 1-Butyl-6-methylpiperazin-2-one.

EI_Fragmentation_of_1_Butyl_6_methylpiperazin_2_one cluster_alpha Alpha-Cleavage cluster_ring Ring Cleavage M 1-Butyl-6-methylpiperazin-2-one (M•+) F1 Loss of •C4H9 (m/z = M-57) M->F1 - •C4H9 F2 Loss of •CH3 (m/z = M-15) M->F2 - •CH3 F3 Cleavage of C-N bonds M->F3 F4 Loss of CO F3->F4 Further fragmentation

Caption: Predicted EI fragmentation pathways of 1-Butyl-6-methylpiperazin-2-one.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, 1-Butyl-6-methylpiperazin-2-one is expected to readily form a protonated molecule, [M+H]+. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) will induce fragmentation. The fragmentation of the even-electron [M+H]+ ion will differ from the radical cation fragmentation seen in EI.[10]

Key anticipated ESI-MS/MS fragmentations include:

  • Loss of Neutral Molecules: The most common fragmentation pathways for protonated molecules involve the loss of stable neutral molecules. For [M+H]+ of 1-Butyl-6-methylpiperazin-2-one, this could include the loss of butene (C4H8) via a charge-remote fragmentation.

  • Ring Opening and Cleavage: Protonation can weaken the bonds within the piperazinone ring, leading to ring opening followed by fragmentation. This can result in characteristic losses of small neutral molecules like CO or C2H4N.

The following diagram illustrates the predicted major ESI-MS/MS fragmentation pathways.

ESI_Fragmentation_of_1_Butyl_6_methylpiperazin_2_one cluster_neutral_loss Neutral Loss cluster_ring_opening Ring Opening MH [M+H]+ F5 Loss of C4H8 (m/z = M+1-56) MH->F5 - C4H8 F6 Ring-opened intermediate MH->F6 F7 Loss of CO F6->F7 - CO F8 Loss of C2H4N F6->F8 - C2H4N

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Butyl-6-methylpiperazin-2-one.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique will yield complementary structural information. A comparison of the expected fragmentation patterns is summarized below.

Ionization TechniquePrimary IonKey Fragmentation PathwaysExpected Major Fragments (m/z)
Electron Ionization (EI) M•+Alpha-cleavage, Ring cleavageM-15, M-29, M-43, M-57, characteristic ring fragments
Electrospray Ionization (ESI) [M+H]+Neutral loss (butene), Ring opening and cleavageM+1-28 (loss of CO), M+1-56 (loss of C4H8)

This comparative data highlights the utility of employing both "hard" and "soft" ionization techniques for comprehensive structural elucidation.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following methodologies are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 1-Butyl-6-methylpiperazin-2-one.[]

Sample Preparation:

  • Dissolve 1 mg of 1-Butyl-6-methylpiperazin-2-one in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

GC-MS Parameters:

  • Injector: Split/splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 40-400

GC_MS_Workflow Sample Sample Preparation GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (EI, Fragmentation, Detection) GC->MS Data Data Analysis MS->Data

Caption: A typical workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, particularly those that are less volatile or thermally labile.[15][16][17]

Sample Preparation:

  • Dissolve 1 mg of 1-Butyl-6-methylpiperazin-2-one in 1 mL of a suitable solvent (e.g., 50:50 methanol:water).

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters:

  • LC System: HPLC or UHPLC

  • Column: C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • MS Ion Source: Electrospray Ionization (ESI), positive ion mode

  • MS Analyzer: Triple Quadrupole or Orbitrap

  • MS/MS: Collision-Induced Dissociation (CID) of the [M+H]+ ion with optimized collision energy.

LC_MS_Workflow Sample Sample Preparation LC Liquid Chromatography (Separation) Sample->LC MS Mass Spectrometry (ESI, MS/MS, Detection) LC->MS Data Data Analysis MS->Data

Sources

HPLC Method Development for Validating 1-Butyl-6-methylpiperazin-2-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

Validating the purity of 1-Butyl-6-methylpiperazin-2-one presents a distinct set of chromatographic challenges. As a piperazinone derivative, this compound possesses a polar lactam core, a basic secondary amine (N4), and a lipophilic butyl tail. This "amphiphilic-basic" nature often leads to poor peak shape and inconsistent retention on standard C18 columns under generic acidic conditions.

Furthermore, the lack of a conjugated


-system means the compound exhibits weak UV absorbance, necessitating detection at low wavelengths (205–215 nm) where solvent cutoff becomes a critical noise factor.

This guide compares three distinct chromatographic approaches—Standard Acidic RP , Ion-Pairing , and High-pH Hybrid RP —to demonstrate why a High-pH Reversed-Phase strategy is the superior choice for robust purity validation.

Chemical Context & Method Strategy

To develop a self-validating method, we must first understand the analyte's behavior in solution.

  • Analyte: 1-Butyl-6-methylpiperazin-2-one

  • Key Functional Groups:

    • N1-Butyl Lactam: Neutral, provides some lipophilicity but no basicity.

    • N4-Secondary Amine: Basic (estimated pKa ~8.5–9.0).

  • The Problem: At standard HPLC pH (pH 2–3), the N4 amine is fully protonated (

    
    ). This charged state resists retention on hydrophobic C18 stationary phases and interacts ionically with residual silanols on the silica support, causing severe peak tailing.
    
Method Development Decision Matrix

The following diagram outlines the logical pathway for selecting the optimal method based on the compound's properties.

MethodDecision Start Analyte: 1-Butyl-6-methylpiperazin-2-one CheckUV Chromophore Check: No Conjugation Start->CheckUV CheckpKa Basicity Check: N4 Amine pKa ~8.5 Start->CheckpKa UVAction Requirement: Low UV (210 nm) Avoid Acetate/Formate CheckUV->UVAction PathAcidic Path A: Acidic pH (2-3) CheckpKa->PathAcidic PathBasic Path B: High pH (10.0) CheckpKa->PathBasic PathIP Path C: Ion-Pairing CheckpKa->PathIP ResultAcidic Result: Protonated Analyte Peak Tailing Low Retention PathAcidic->ResultAcidic ResultBasic Result: Neutral Analyte Sharp Peak High Retention PathBasic->ResultBasic ResultIP Result: Good Shape Slow Equilibration Not MS Compatible PathIP->ResultIP

Figure 1: Decision matrix for piperazinone method development. Path B (High pH) offers the best balance of retention and peak shape.

Comparative Analysis: Selecting the Stationary Phase

We evaluated three common methodologies. The data below synthesizes typical performance metrics for piperazine-based intermediates.

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: Standard Acidic Method B: Ion-Pairing Method C: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (Silica)C18 or C8Hybrid C18 (e.g., XBridge, Gemini)
Mobile Phase 0.1% TFA or Formic AcidHexanesulfonate / Phosphate pH 2.510mM Ammonium Bicarbonate (pH 10)
Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicHydrophobic (Neutral state)
Peak Shape (Tailing) Poor (

)
Excellent (

)
Excellent (

)
MS Compatibility YesNo (Non-volatile salts)Yes (Ammonium salts)
Robustness Low (Silanol sensitivity)Low (Temperature sensitive)High
Column Life HighMediumHigh (If Hybrid particle used)
Why Method C Wins

While Ion-Pairing fixes peak shape, it is "sticky" and incompatible with Mass Spectrometry (MS), which is often required for impurity identification. Standard Acidic methods fail because the protonated amine elutes too quickly (near the void volume) to separate from polar synthesis byproducts.

High-pH Hybrid RP deprotonates the N4 amine. The neutral molecule interacts strongly with the C18 chain, increasing retention and resolution while eliminating silanol interactions [1].

The Optimized Protocol: High-pH Hybrid RP

This protocol is designed to be a self-validating system , ensuring specificity for the main peak while resolving likely impurities (e.g., unreacted piperazine, alkyl halides).

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2]

  • Column: Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.

    • Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Column Temp: 35°C (Improves mass transfer for amides).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 210 nm (Primary), 254 nm (Secondary for aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide.

    • Why Bicarbonate? It buffers well at pH 10 and is volatile (MS compatible).

  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN).

    • Why MeCN? Lower UV cutoff than Methanol, essential for detection at 210 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Polar impurities)
2.0955Start Gradient
15.01090Elute Lipophilic Impurities
18.01090Wash
18.1955Re-equilibration
23.0955End

Validation Framework (ICH Q2)

To ensure this method is scientifically rigorous, the following validation parameters must be met.

Specificity (Stress Testing)

Perform forced degradation to prove the method can detect impurities.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hrs.

  • Oxidation: 3%

    
    , RT, 2 hrs.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of 1-Butyl-6-methylpiperazin-2-one.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .
    
Sensitivity (LoD/LoQ)

Since the compound has low UV absorbance, determining the Limit of Quantitation (LoQ) is critical.

  • Method: Signal-to-Noise (S/N) ratio.[1]

  • LoD: S/N = 3.

  • LoQ: S/N = 10.

Troubleshooting & Causality

Issue: Baseline drift at 210 nm.

  • Cause: Ammonium Bicarbonate can absorb slightly at low wavelengths if not high purity.

  • Fix: Ensure "LC-MS Grade" additives are used. Alternatively, use a reference wavelength (e.g., 360 nm) to subtract drift, though this may mask impurities.

Issue: Retention time shifting.

  • Cause: pH fluctuation. The amine pKa is sensitive.

  • Fix: Verify pH of Mobile Phase A daily. Evaporation of Ammonia can lower pH, causing the analyte to protonate and elute earlier. Cap bottles tightly.

Issue: Fronting Peaks.

  • Cause: Sample solvent mismatch.

  • Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% MeCN). If dissolved in 100% MeCN, the strong solvent effect will distort the band shape.

Workflow Diagram: Validation Execution

ValidationWorkflow Step1 1. System Suitability (5 Replicates, RSD < 2.0%) Step2 2. Specificity Check (Inject Blank & Placebo) Step1->Step2 Step3 3. Linearity Curve (50% - 150% Target Conc) Step2->Step3 Step4 4. Accuracy (Spike Recovery) (Level 1, 2, 3) Step3->Step4 Step5 5. Robustness (pH +/- 0.2, Flow +/- 0.1) Step4->Step5

Figure 2: Step-by-step execution flow for validating the HPLC method.

References

  • Waters Corporation. "Effect of pH on the Retention of Polar Basic Compounds." Waters Application Notes. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Sielc Technologies. "Separation of Piperazine Derivatives on Mixed-Mode Columns." Sielc Application Library. Available at: [Link]

Sources

Structural Characterization of 1-Butyl-6-methylpiperazin-2-one: A Comparative Guide to IR Spectroscopy Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

As a versatile building block in medicinal chemistry, piperazin-2-one derivatives are frequently utilized in the synthesis of complex pharmaceutical scaffolds[1]. Specifically, 1-Butyl-6-methylpiperazin-2-one presents a unique structural profile: it contains a six-membered lactam ring featuring a tertiary amide (N1-butyl substituted), a secondary amine at the N4 position, and aliphatic substitutions (butyl and methyl groups).

Accurate structural characterization of this compound is critical for quality control and downstream synthesis. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide absolute connectivity and mass data, Infrared (IR) spectroscopy remains the gold standard for rapid, non-destructive functional group validation.

This guide objectively compares the performance of Diamond Attenuated Total Reflectance FTIR (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) and FT-Raman Spectroscopy , providing a self-validating protocol and mechanistic insights into the spectral data.

Comparative Analysis of Spectroscopic Modalities

When selecting an IR modality for a low-melting solid or viscous liquid like 1-Butyl-6-methylpiperazin-2-one, the sample preparation method directly dictates the trustworthiness of the resulting data.

Diamond ATR-FTIR (Recommended)

ATR-FTIR utilizes a high-refractive-index crystal (typically diamond) to create an evanescent wave that penetrates only a few micrometers into the sample[2].

  • Performance: Exceptional. It requires zero sample preparation, eliminating the introduction of external artifacts.

  • Causality: Because the sample is analyzed in its native state, the dipole moment changes associated with the C=O and N-H stretches are recorded without solvent or matrix interference.

Transmission FTIR (KBr Pellet)

The traditional method involves grinding the sample with potassium bromide (KBr) and pressing it into a translucent disc.

  • Performance: Suboptimal for this specific compound.

  • Causality: KBr is highly hygroscopic. During pulverization and pressing, it absorbs atmospheric moisture, resulting in a massive, broad O-H stretch at ~3400 cm⁻¹ and a water bending mode at ~1640 cm⁻¹[3][4]. These water bands perfectly overlap with, and obscure, the critical secondary amine N-H stretch (~3300 cm⁻¹) and the Amide I C=O stretch (~1650 cm⁻¹) of the piperazinone ring, leading to false negatives or unquantifiable data[4].

FT-Raman Spectroscopy

Raman relies on inelastic light scattering driven by changes in polarizability rather than dipole moments.

  • Performance: Complementary but secondary.

  • Causality: While Raman is excellent for identifying the symmetrical aliphatic C-H stretches of the butyl and methyl groups, the highly polar C=O (Amide I) bond yields a relatively weak Raman scattering signal compared to its massive IR absorbance.

Table 1: Performance Comparison Matrix
Feature / MetricDiamond ATR-FTIRTransmission FTIR (KBr)FT-Raman Spectroscopy
Sample Prep Time < 1 minute (Direct application)10–15 minutes (Grinding/Pressing)< 1 minute (Direct in vial)
Moisture Interference None (Native state)High (Masks N-H and C=O bands)None (Water is a weak Raman scatterer)
Amide I (C=O) Sensitivity Excellent (Strong dipole change)Poor (Obscured by KBr water bend)Weak (Low polarizability change)
N-H Stretch Sensitivity ExcellentPoor (Obscured by KBr O-H stretch)Weak
Risk of Polymorph Alteration LowHigh (Due to high-pressure pressing)Low

Mechanistic Causality of Key Spectral Features

To validate the synthesis or purity of 1-Butyl-6-methylpiperazin-2-one, you must understand why specific vibrational modes appear where they do. The molecule's IR spectrum is dominated by the lactam ring and its substituents[5].

  • The Amide I Band (C=O Stretch): In a standard open-chain secondary amide, the C=O stretch appears around 1680 cm⁻¹. However, in 1-Butyl-6-methylpiperazin-2-one, the carbonyl is constrained within a six-membered ring and the N1 nitrogen is alkylated (tertiary amide). This lack of hydrogen bonding at N1, combined with ring constraints, typically shifts the Amide I band to a sharp, intense peak at 1640–1660 cm⁻¹ .

  • The Secondary Amine (N-H Stretch): The N4 position in the piperazine ring is unsubstituted. This secondary amine produces a single N-H stretching vibration. Because amines engage in intermolecular hydrogen bonding, this peak will appear as a medium-broad band centered around 3200–3300 cm⁻¹ [6].

  • Aliphatic C-H Stretches: The N-butyl chain and the C6-methyl group provide a high density of sp³ hybridized carbons. Expect a cluster of strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹ , corresponding to symmetric and asymmetric C-H stretching.

Table 2: Expected ATR-FTIR Band Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality
3200 – 3300 N-H StretchMedium, BroadSecondary amine at the N4 position of the piperazine ring; broadened by H-bonding.
2850 – 2960 C-H Stretch (sp³)Strong, SharpAsymmetric/symmetric stretches from the N1-butyl and C6-methyl groups.
1640 – 1660 C=O Stretch (Amide I)Very StrongTertiary lactam carbonyl at C2. Strong dipole moment change yields high IR absorbance.
1450 – 1470 C-H Bending (Scissoring)MediumMethylene (-CH₂-) groups within the piperazine ring and butyl chain.
1200 – 1350 C-N StretchMediumC-N bonds within the heterocyclic ring and the N-butyl linkage.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, every IR measurement must be treated as a self-validating system. The following protocol guarantees that the observed spectrum belongs exclusively to 1-Butyl-6-methylpiperazin-2-one, free from instrumental or environmental artifacts.

Step 1: Sensor Decontamination Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with LC-MS grade isopropanol. Causality: Isopropanol dissolves organic residues and evaporates rapidly without leaving a film, unlike water or heavier solvents.

Step 2: System Validation (Background Scan) Acquire a background spectrum of the ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans). Self-Validation Check: Inspect the background spectrum. If peaks are present at 2900 cm⁻¹ (organic residue) or 1650 cm⁻¹ (residual amide/water), the crystal is not clean. Re-clean until the baseline is flat. The software will mathematically subtract atmospheric CO₂ (~2350 cm⁻¹) and water vapor from subsequent sample scans.

Step 3: Sample Application Apply 1–2 mg (or 1–2 drops if an oil) of 1-Butyl-6-methylpiperazin-2-one directly onto the center of the diamond crystal. Ensure the sample completely covers the active sensor area.

Step 4: Intimate Contact Generation If the sample is a low-melting solid, lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates ~1–2 µm into the sample. Without intimate physical contact, the refractive index boundary is broken by air, resulting in a weak or non-existent signal.

Step 5: Data Acquisition & Verification Acquire the sample spectrum using the same parameters as the background (16–32 scans). Verify the presence of the 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) bands to confirm the structural identity of the piperazin-2-one scaffold.

Workflow Visualization

G Step1 1. Sensor Preparation Clean Diamond ATR Crystal with Isopropanol Step2 2. Self-Validation Acquire Background Spectrum (Air) Step1->Step2 Step3 3. Sample Loading Apply 1-Butyl-6-methylpiperazin-2-one to Sensor Step2->Step3 Step4 4. Intimate Contact Apply Pressure (if solid) or Ensure Coverage (if liquid) Step3->Step4 Step5 5. Data Acquisition Scan 4000 - 400 cm⁻¹ (Resolution: 4 cm⁻¹) Step4->Step5 Step6 6. Spectral Analysis Identify Amide I (~1650 cm⁻¹) & N-H (~3300 cm⁻¹) Step5->Step6

Workflow for the self-validating ATR-FTIR structural characterization of piperazinone derivatives.

References

  • Piperazin-2-one | C4H8N2O | CID 231360 - PubChem - NIH National Institutes of Health (NIH)[Link][5]

  • Spectral investigation and normal coordinate analysis of piperazine NIScPR[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations ACS Omega / PubMed Central[Link][1]

  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM[Link][3]

  • A Chemometric Method for Correcting Fourier Transform Infrared Spectra of Biomaterials for Interference from Water in KBr Discs ResearchGate[Link][4]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Specac Ltd[Link][2]

Sources

A Comparative Guide to the Structural Elucidation of 1-Butyl-6-methylpiperazin-2-one: From Single Crystal X-ray Diffraction to Spectroscopic Corroboration

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 1-Butyl-6-methylpiperazin-2-one, a substituted piperazinone of interest in medicinal chemistry.

While single-crystal X-ray diffraction (SC-XRD) remains the definitive "gold standard" for absolute structure determination, a multi-faceted approach incorporating spectroscopic methods is essential for comprehensive characterization and for instances where suitable single crystals cannot be obtained.[1] This guide will explore the causality behind choosing SC-XRD as the primary method, present its expected data output, and objectively compare its utility with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

It is important to note that as of the writing of this guide, a public crystal structure for 1-Butyl-6-methylpiperazin-2-one is not available in crystallographic databases. Therefore, the crystallographic data presented herein is representative and based on common parameters observed for similar small organic molecules and piperazine derivatives.[2][3]

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unparalleled, high-resolution data on the exact spatial arrangement of atoms within a molecule, including precise bond lengths and angles.[1] The fundamental principle relies on the diffraction of an X-ray beam by the ordered, repeating lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic structure is resolved.

The choice to pursue SC-XRD is driven by the need for unequivocal structural proof, which is critical for patent applications, regulatory submissions, and understanding structure-activity relationships (SAR). It is the only common laboratory technique that can provide the absolute stereochemistry of a chiral center, a crucial detail for any biologically active molecule.

Hypothetical Crystallographic Data for 1-Butyl-6-methylpiperazin-2-one

The following table summarizes plausible crystallographic data that could be expected from a successful SC-XRD experiment on the title compound.

ParameterExpected ValueSignificance
Chemical FormulaC₉H₁₈N₂OConfirms the elemental composition of the crystallized molecule.
Formula Weight170.25 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell. Piperazine derivatives frequently crystallize in these systems.[2][3]
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)a = 8-12, b = 5-10, c = 15-20The dimensions of the unit cell along its principal axes.
α, β, γ (°)α = 90, β = 90-110, γ = 90The angles between the unit cell axes. For monoclinic, one angle is not 90°.
Volume (ų)1200 - 2000The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.1 - 1.3 g/cm³The calculated density of the crystal, which should match the experimentally measured density.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the structural refinement. A value close to 1 is ideal.
Experimental Protocol: From Powder to Structure

The process of obtaining a crystal structure is a self-validating system, where the quality of each step directly impacts the final result.

Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Methodology:

  • Crystal Growth (The Causality of Patience): High-quality single crystals are the most critical and often most challenging requirement.[1] The goal is slow, ordered molecular packing.

    • Technique: Slow evaporation is a common starting point. A solution of 1-Butyl-6-methylpiperazin-2-one (5-10 mg) is prepared in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like dichloromethane/hexanes) in a small vial. The vial is loosely covered to allow the solvent to evaporate over several days to weeks.

    • Rationale: Rapid precipitation leads to amorphous powder or poorly ordered microcrystals. Slow evaporation provides the molecules with sufficient time to arrange themselves into a low-energy, highly ordered crystal lattice, which is essential for sharp diffraction.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a cold stream (typically 100 K) on the diffractometer.

    • Rationale: The low temperature minimizes thermal vibrations of the atoms, resulting in a clearer electron density map and more precise atomic positions.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to improve the fit and determine final atomic coordinates and thermal parameters.[4]

Part 2: Alternative & Complementary Techniques

When single crystals cannot be grown, or for corroborative evidence, spectroscopic methods are indispensable.[1] These techniques probe different aspects of the molecule's structure and provide a more complete picture when used in combination with SC-XRD.

G cluster_techniques Analytical Techniques Compound 1-Butyl-6-methylpiperazin-2-one C₉H₁₈N₂O XRD SC-XRD Absolute 3D Structure Bond Lengths/Angles Stereochemistry Compound->XRD Provides NMR NMR Spectroscopy Atomic Connectivity Chemical Environment ¹H-¹H Proximity (COSY/NOESY) Compound->NMR Provides MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern Compound->MS Provides

Relationship Between Analytical Techniques for Structural Elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule in the solution phase.[1] It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus.

Expected NMR Data for 1-Butyl-6-methylpiperazin-2-one (in CDCl₃, 400 MHz)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.4 - 3.6m1HCH (at C6)
¹H~3.1 - 3.3m2HCH₂ (piperazine ring, adjacent to N-Bu)
¹H~2.8 - 3.0m2HCH₂ (piperazine ring, adjacent to C=O)
¹H~2.4 - 2.6m2HN-CH₂ -CH₂-CH₂-CH₃ (butyl)
¹H~1.4 - 1.6m2HN-CH₂-CH₂ -CH₂-CH₃ (butyl)
¹H~1.2 - 1.4m2HN-CH₂-CH₂-CH₂ -CH₃ (butyl)
¹H~1.1 - 1.2d3HCH-CH₃ (at C6)
¹H~0.9t3HN-CH₂-CH₂-CH₂-CH₃ (butyl)
¹³C~170--C =O (amide carbonyl)
¹³C~55-60--C H (at C6)
¹³C~50-55--Ring & Butyl C H₂ adjacent to N
¹³C~45-50--Ring C H₂ adjacent to C=O
¹³C~28-32--N-CH₂-C H₂-CH₂-CH₃ (butyl)
¹³C~19-22--N-CH₂-CH₂-C H₂-CH₃ (butyl)
¹³C~15-18--C H₃ (at C6)
¹³C~13-15--N-CH₂-CH₂-CH₂-C H₃ (butyl)

Note: These are estimated shifts based on similar structures.[5][6][7][8] 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be required to definitively assign all signals.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer.[10]

  • Data Processing: Process the raw data (Fourier transform, phasing, baseline correction) and integrate the signals to determine proton ratios.[1]

B. Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of a molecule, giving its molecular weight and, with high resolution instruments (HRMS), its elemental formula.[11][12]

  • Expected HRMS Data:

    • Technique: Electrospray Ionization (ESI) is common for polar molecules like this.

    • Calculated m/z for C₉H₁₈N₂O [M+H]⁺: 171.1492

    • Found m/z: Expected to be within 5 ppm of the calculated value (e.g., 171.1490).

    • Significance: This provides extremely strong evidence for the molecular formula, complementing the structural data from NMR and XRD.

Experimental Protocol: MS Sample Preparation

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]

  • Analysis: Infuse the solution directly into the mass spectrometer or inject it via an LC system. The instrument measures the time-of-flight or ion cyclotron resonance to determine the precise m/z.[12]

Part 3: Comparative Analysis and Conclusion

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Sample Phase Solid (high-quality single crystal)[1]Liquid (solution)[1]Liquid or Solid (requires ionization)
Information Yield Absolute 3D structure, stereochemistry[1]Atomic connectivity, chemical environment[1]Molecular weight, elemental formula[11]
Key Limitation Requires diffraction-quality crystals.[1]Provides relative, not absolute, structure.Provides no connectivity information.[1]
Primary Application Unambiguous structural proof.Routine structural confirmation and analysis.Confirmation of molecular formula and purity.

Synergistic Power: The true strength of modern chemical analysis lies in the integration of these techniques. SC-XRD provides the definitive, static picture of the molecule in the solid state. NMR confirms that this structure is maintained in solution and provides the crucial map of atomic connections. Finally, HRMS validates the elemental composition with high precision. For any drug development program, relying on a single technique is insufficient; a combination of these methods provides a self-validating system that ensures the utmost confidence in the identity and structure of the compound of interest.

While obtaining X-ray quality crystals of 1-Butyl-6-methylpiperazin-2-one is the ultimate goal for absolute structural assignment, a thorough characterization by NMR and HRMS provides the foundational data necessary for its identification and use in further research.

References

  • American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6.
  • Jasinski, J. P., et al. (2015). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications.
  • Groom, C. R., & Allen, F. H. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Angewandte Chemie International Edition.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • BenchChem. (n.d.). Physical and chemical properties of deuterated piperazin-2-one.
  • Petkovic, M., et al. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Molecules.
  • ResearchGate. (n.d.). NMR data for 1 and 2 (DMSO-d 6 ). [Diagram].
  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Leśniak, S., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules.
  • Leśniak, S., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC.
  • National Center for Biotechnology Information. (n.d.). 1-Butylpiperazine. PubChem Compound Database.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. SynOpen.
  • Al-Ghorbani, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals.
  • International Union of Crystallography. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCr Journals.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • SpectraBase. (n.d.). 6-Butylpiperidin-2-one - Optional[13C NMR] - Chemical Shifts.
  • Dobrowolski, M. A., et al. (n.d.). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. ResearchGate.

Sources

Standardizing Assay Protocols for 1-Butyl-6-methylpiperazin-2-one: A Peptidomimetic Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Standardizing assay protocols for 1-Butyl-6-methylpiperazin-2-one screening Content Type: Publish Comparison Guide

Executive Summary

1-Butyl-6-methylpiperazin-2-one is a privileged peptidomimetic scaffold, specifically valued for its ability to mimic Type II’


-turns  in proteins. Unlike linear peptides, which suffer from rapid enzymatic degradation and poor membrane permeability, this scaffold provides a rigid, metabolically stable core that locks pharmacophores into bioactive conformations.

This guide standardizes the screening protocols for this compound, addressing its specific physicochemical challenges—namely, the chirality at the C6 position and the lipophilicity introduced by the N1-butyl group. We compare its performance against traditional linear peptides and N-methyl analogs to demonstrate its superior utility in Protein-Protein Interaction (PPI) and Protease Inhibition campaigns.

Part 1: Pre-Assay Standardization (Quality Control)

Before initiating biological screening, the structural integrity of the scaffold must be validated. The 6-methyl substituent creates a chiral center crucial for the vector orientation of side chains. Racemic mixtures often yield flat, uninterpretable SAR (Structure-Activity Relationship) data.

Chiral Purity Verification
  • Objective: Ensure enantiomeric excess (ee) > 98% to prevent false negatives due to inactive enantiomer competition.

  • Method: Chiral HPLC.

  • Protocol:

    • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 210 nm (Amide bond absorption).

    • Acceptance Criteria: Single peak with >98% area integration.

Solubility & LogD Profiling

The N1-butyl group significantly increases lipophilicity compared to the N1-methyl analog. While this aids cell permeability, it increases the risk of compound aggregation in aqueous assay buffers.

  • Standard: Kinetic Solubility in PBS (pH 7.4) must be determined via Nephelometry.

  • Threshold: If solubility < 50 µM, assay buffers must be supplemented with 0.01% Triton X-100 or 0.5% DMSO to prevent false positives from aggregation-based inhibition.

Part 2: Primary Screening Protocol (TR-FRET)

For peptidomimetics targeting PPIs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It offers a high signal-to-noise ratio and is resistant to the autofluorescence often seen with nitrogen-rich heterocycles.

Assay Principle

The assay measures the displacement of a labeled peptide ligand from its target protein by the 1-Butyl-6-methylpiperazin-2-one derivative.

  • Donor: Terbium (Tb) cryptate labeled Target Protein.

  • Acceptance: Fluorescein labeled Native Peptide Ligand.

  • Mechanism: When the native peptide binds, FRET occurs (Tb excites Fluorescein). The test compound displaces the peptide, reducing the FRET signal.

Step-by-Step Protocol
  • Reagent Prep: Dilute Target Protein-Tb (5 nM final) and Peptide-Fluorescein (20 nM final) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Compound Addition: Dispense 100 nL of 1-Butyl-6-methylpiperazin-2-one (serial dilution in DMSO) into a 384-well low-volume white plate.

  • Incubation: Add 10 µL of protein/peptide mix. Centrifuge at 1000 x g for 1 min.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Calculation:

    
    . Calculate 
    
    
    
    based on ratio reduction.

Part 3: Secondary Validation (Cellular Thermal Shift - CETSA)

A major advantage of the 1-Butyl-6-methylpiperazin-2-one scaffold over linear peptides is cell permeability. We validate this using CETSA, which proves target engagement inside live cells.

Protocol
  • Treatment: Treat cells (e.g., HEK293) with 10 µM compound for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath x3).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for the target protein.

  • Result: The compound should shift the thermal aggregation curve (melting temperature,

    
    ) to the right, indicating stabilization of the target protein.
    

Part 4: Comparative Performance Guide

The following table contrasts the 1-Butyl-6-methylpiperazin-2-one scaffold with common alternatives in a standard PPI inhibition assay (e.g., MDM2-p53 or similar).

Feature1-Butyl-6-methylpiperazin-2-one Linear Hexapeptide 1-Methylpiperazin-2-one
Conformation Rigid (Type II'

-turn mimic)
Flexible (Entropic penalty high)Rigid (Type II'

-turn mimic)
Cell Permeability High (Butyl group aids passive diffusion)Very Low (Requires TAT-tagging)Moderate (Polarity limits membrane crossing)
Metabolic Stability High (Resistant to proteases)Low (

min in plasma)
High
Solubility (PBS) Moderate (Requires <1% DMSO)HighVery High
Assay Interference Low (No intrinsic fluorescence)LowLow
Screening Cost Moderate (Synthetic effort required)Low (Solid phase synthesis)Moderate

Part 5: Visualization of Workflows

Screening Logic Workflow

The following diagram illustrates the decision matrix for screening this scaffold, emphasizing the critical "Go/No-Go" checkpoints for chirality and solubility.

ScreeningWorkflow Start Compound Synthesis (1-Butyl-6-methylpiperazin-2-one) QC_Chiral QC 1: Chiral HPLC (>98% ee required) Start->QC_Chiral QC_Solubility QC 2: LogD / Solubility (PBS pH 7.4) QC_Chiral->QC_Solubility Decision_QC Pass QC? QC_Solubility->Decision_QC Assay_Primary Primary Screen: TR-FRET (PPI Displacement) Decision_QC->Assay_Primary Yes Outcome_Fail Discard / Re-synthesize Decision_QC->Outcome_Fail No (Impure/Insoluble) Assay_Secondary Secondary Screen: CETSA (Cellular Target Engagement) Assay_Primary->Assay_Secondary IC50 < 1 µM Assay_Primary->Outcome_Fail No Activity Outcome_Lead Validated Lead Candidate Assay_Secondary->Outcome_Lead Tm Shift Observed Assay_Secondary->Outcome_Fail No Permeability

Caption: Figure 1. Standardized screening workflow ensuring structural integrity before biological validation.

Mechanistic Rationale: Beta-Turn Mimicry

This diagram explains why the scaffold works: it forces the side chains (


, 

) into the spatial orientation required to bind the target, mimicking the turn of a native protein loop.

BetaTurnMechanism Scaffold Piperazin-2-one Core (Rigid Scaffold) Sub_N1 N1-Butyl Group (Hydrophobic Anchor) Scaffold->Sub_N1 Sub_C6 C6-Methyl Group (Chiral Director) Scaffold->Sub_C6 Effect_1 Membrane Permeability Sub_N1->Effect_1 Increases LogP Effect_2 Locks Conformation (Type II' Beta-Turn) Sub_C6->Effect_2 Restricts Rotation Target Target Protein Pocket Effect_2->Target High Affinity Binding

Caption: Figure 2. Mechanistic contribution of the N1-butyl and C6-methyl substituents to bioactivity.

References

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[1]

    
    -Turn mimetic-based stabilizers of protein–protein interactions. Retrieved from [Link]
    

Sources

Safety Operating Guide

1-Butyl-6-methylpiperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Butyl-6-methylpiperazin-2-one

Introduction & Hazard Characterization

1-Butyl-6-methylpiperazin-2-one (CAS: 59702-19-1) is a specialized piperazinone derivative frequently utilized in advanced drug development and synthetic research workflows[1]. Because highly detailed, compound-specific Safety Data Sheets (SDS) for this exact molecule are often limited, environmental health and safety (EHS) protocols mandate that it be handled using the conservative hazard profiles established for structurally analogous piperazine and piperazinone derivatives[2].

Piperazines are broadly classified as acutely toxic across multiple exposure routes (oral, dermal, and inhalation), act as severe skin and eye irritants (often corrosive), and are potent respiratory sensitizers[3]. Furthermore, they pose acute hazards to aquatic ecosystems, strictly prohibiting standard drain disposal[3]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety, regulatory compliance, and environmental stewardship in the laboratory.

Physicochemical Properties & Risk Profiling

Understanding the physical properties of a chemical is the foundational step in designing a self-validating safety protocol. The table below synthesizes the extrapolated hazard profile of 1-Butyl-6-methylpiperazin-2-one to inform logistical decisions.

Property / Hazard ClassExtrapolated Value / ClassificationOperational Causality & Disposal Impact
CAS Number 59702-19-1[1]Essential identifier for accurate EHS waste manifesting and tracking.
LogP ~0.87[1]Moderate lipophilicity indicates solubility in common organic solvents; dictates segregation into organic waste streams.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)[3]Necessitates stringent PPE (double-gloving) and prohibits any form of environmental release[4].
Corrosion / Irritation Category 1B (Skin) / Category 1 (Eye)[3]Mandates the use of face shields during liquid transfers and emergency eyewash availability.
Environmental Hazard Category 3 (Acute Aquatic Toxicity)[3]Requires high-temperature incineration via approved EHS vendors; sink disposal is strictly forbidden[2].

Operational Safety & Handling Protocol

To prevent exposure and ensure that every action validates the safety of the next, adhere to the following step-by-step handling methodology. Do not bypass engineering controls.

Step-by-Step Methodology: Laboratory Handling

  • Engineering Controls Validation: Before opening the reagent container, verify that the chemical fume hood or localized exhaust ventilation is fully operational with a face velocity of 80-100 FPM.

    • Causality: Piperazine derivatives can aerosolize or emit vapors that act as severe respiratory sensitizers, causing asthma-like symptoms upon inhalation[3][4].

  • PPE Donning: Equip standard laboratory PPE, including a flame-retardant antistatic lab coat, safety goggles (EN166/OSHA compliant), and double-layered nitrile gloves.

    • Causality: Double-gloving mitigates the risk of dermal absorption—a primary exposure route for piperazines that can lead to systemic toxicity and severe skin burns[3][4].

  • Material Transfer: Use anti-static, non-sparking spatulas for solid transfers. If the compound is in solution, use precision pipettes.

    • Causality: Minimizes the generation of airborne dust and prevents static discharge, which is critical if handling the compound alongside flammable organic solvents.

  • Post-Handling Hygiene: Immediately remove contaminated gloves using the peel-back method and wash hands thoroughly with soap and water.

    • Causality: Prevents inadvertent cross-contamination to other laboratory surfaces, equipment, or mucosal membranes.

Waste Segregation & Disposal Workflow

Improper disposal of piperazinone derivatives can lead to severe environmental contamination and regulatory fines. The disposal strategy must be treated as a self-contained logistical plan.

DisposalWorkflow Start 1-Butyl-6-methylpiperazin-2-one Waste Generated State Determine Physical State Start->State Liquid Liquid Waste / Solution State->Liquid Dissolved in Solvent Solid Solid Waste / Contaminated PPE State->Solid Powder/Residue SegLiquid Segregate into Compatible Organic Waste Carboy Liquid->SegLiquid Check solvent compatibility SegSolid Place in Double-Lined Solid Hazardous Waste Bin Solid->SegSolid Seal securely Label Apply Hazardous Waste Label (Toxic, Irritant, Aquatic Hazard) SegLiquid->Label SegSolid->Label EHS Store in SAA & Request EHS Pickup Label->EHS

Workflow for the segregation and disposal of 1-Butyl-6-methylpiperazin-2-one waste.

Step-by-Step Methodology: Waste Disposal

  • Waste Characterization: Determine if the waste is a pure solid, a solution (identify the primary solvent), or contaminated solid debris (e.g., Kimwipes, pipette tips, empty vials)[2].

  • Liquid Waste Segregation: Pour liquid waste into an approved high-density polyethylene (HDPE) carboy. Ensure the carboy is designated for either "Halogenated" or "Non-Halogenated" organics, depending on the solvent used.

    • Causality: Mixing incompatible solvents (e.g., oxidizing acids with organic piperazine solutions) can cause catastrophic pressurization, toxic gas release, or exothermic reactions[4].

  • Solid Waste Containment: Deposit all solid residues and contaminated consumables into a designated solid hazardous waste container lined with a thick, transparent plastic bag[2].

  • Labeling & Storage: Affix a standardized "Hazardous Waste" tag immediately. Explicitly write "1-Butyl-6-methylpiperazin-2-one" and check the hazard boxes for "Toxic" and "Irritant"[2]. Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

  • EHS Pickup: Once the container is 80% full, or within the regulatory time limit (typically 90 days), submit a pickup request to your institution's EHS department for final high-temperature incineration[2].

Spill Response and Decontamination

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental release.

Step-by-Step Methodology: Emergency Spill Response

  • Evacuation & Assessment: Evacuate personnel not wearing appropriate PPE from the immediate vicinity. Identify the scale of the spill and ensure no ignition sources are present[4].

  • Ventilation: Ensure local exhaust ventilation is running at maximum capacity to clear potential toxic aerosols or vapors[4].

  • Containment & Absorption: For liquid spills, surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Piperazines must be kept away from strong oxidizing agents; using inert absorbents prevents secondary chemical reactions that could occur with combustible absorbents like sawdust[4].

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable container[4].

  • Surface Decontamination: Wash the affected surface thoroughly with copious amounts of water and a mild detergent. Collect all rinsate as hazardous liquid waste[4].

    • Causality: Residual piperazine acts as a persistent contact hazard; chemical neutralization and physical removal ensure the workspace is safe for continued operational use.

References

1.[3] SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals. 3 2. SAFETY DATA SHEET - 2-Piperazinone. Fisher Scientific. 3.[4] Piperazine - HAZARD SUMMARY. New Jersey Department of Health. 4 4. SAFETY DATA SHEET - Piperazine derivatives. Sigma-Aldrich. 5.[2] Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. BenchChem. 2 6.[1] 1-Butyl-6-methylpiperazin-2-one - CAS 59702-19-1. Molbase. 1

Sources

Personal protective equipment for handling 1-Butyl-6-methylpiperazin-2-one

[1][2][3][4][5]

Executive Safety Assessment (Analog-Based Protocol)

1-Butyl-6-methylpiperazin-2-one is a specialized heterocyclic building block, likely used in the synthesis of pharmaceutical intermediates.[1][2][3][4][5] As a specific Safety Data Sheet (SDS) for this exact butyl/methyl substituted analog is not widely available in public chemical registries, this safety protocol is constructed using Analog-Based Safety Deduction (ABSD) .[2][3][5]

This protocol derives its safety margins from the closest structural analogs: 1-Methylpiperazin-2-one (CAS 59702-07-7) and 1-Butylpiperazine (CAS 5610-49-1).[1][2][3][4][5]

  • Primary Hazard Assumption: Treat as a Severe Irritant and Potential Corrosive .[5] The piperazinone ring reduces basicity compared to piperazine, but the N-alkyl substitution and potential metabolic activity warrant strict dermal protection.[1][5]

  • Physical State Prediction: Likely a viscous liquid or low-melting solid at room temperature.[1][5]

  • Reactivity: Stable amide functionality; likely hygroscopic.[5] Incompatible with strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Piperazinone derivatives can act as penetration enhancers.[1][3][4][5] Double gloving prevents incidental exposure during syringe/septum manipulations.[5]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Vapor/Splash Guard: Standard safety glasses are insufficient.[5] The compound is likely a severe eye irritant (Category 2A/1) capable of causing corneal opacity.[3][5]
Respiratory Fume Hood Mandatory (Face velocity: 0.5 m/s)Aerosol Control: If heating or creating dust/mist, use a half-face respirator with Organic Vapor/P100 cartridges if hood work is impossible.[3][5]
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron (for >100mL)Splash Protection: Synthetic fabrics (polyester) can melt into skin if a fire occurs; cotton blends are preferred.[5]

Operational Handling Workflows

A. Receipt & Storage Logistics

Upon receipt, the compound container should be inspected for integrity.[5]

  • Storage Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if the seal is broken; piperazinones can be hygroscopic.[5]

  • Segregation: Keep away from oxidizers (e.g., permanganates, peroxides) and acid chlorides.[5]

B. Transfer & Weighing Protocol (Decision Logic)

Since the physical state may vary based on purity and ambient temperature, follow this logic for safe transfer.

HandlingLogicStartStart: Open ContainerCheckStateCheck Physical StateStart->CheckStateIsLiquidState: Viscous LiquidCheckState->IsLiquidIsSolidState: Waxy SolidCheckState->IsSolidLiquidActionUse Positive DisplacementPipette or SyringeIsLiquid->LiquidActionSolidActionWarm gently (30°C) to meltOR Use Anti-static SpatulaIsSolid->SolidActionPreWeighTare Vial under N2LiquidAction->PreWeighSolidAction->PreWeighTransferTransfer to Reaction VesselPreWeigh->Transfer

Figure 1: Decision tree for transferring 1-Butyl-6-methylpiperazin-2-one based on physical state.

Technical Note on Liquid Handling: If the compound is a viscous liquid, standard air-displacement pipettes will result in inaccuracy.[5] Use a positive displacement pipette or a glass syringe with a wide-bore needle to ensure accurate stoichiometry.[1][5]

Emergency Response & First Aid

Critical Warning: Do not induce vomiting if swallowed. The compound may cause esophageal damage if regurgitated.[5]

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Flush with water for 15 mins immediately.[1][4][5] Soap is essential to remove the lipophilic butyl chain.[5]Inspect: Check for delayed redness or blistering.[5] Seek medical attention if irritation persists.
Eye Contact Irrigate: Hold eyelids open and flush with eyewash station for 15 mins.[5]Medical: Consult an ophthalmologist immediately. Assume potential for corneal damage.[5]
Inhalation Evacuate: Move to fresh air.Support: If breathing is labored, administer oxygen (trained personnel only).[5]
Spill (<100mL) Absorb: Use vermiculite or sand.[5] Do NOT use sawdust (fire hazard with organics).[3][5]Clean: Wipe surface with dilute acetic acid (5%) followed by water to neutralize trace amines.[5]

Waste Disposal & Decontamination[1][2][3][4][5]

Disposal must align with local environmental regulations (RCRA in US, List of Wastes in EU).[3][5]

Disposal Pathway:

  • Classification: Classify as "Organic Waste - Nitrogen Containing" . Do not mix with acidic waste streams to avoid heat generation.[5]

  • Container: High-density polyethylene (HDPE) or glass.[5]

  • Labeling: Clearly mark as "Contains Piperazinone Derivative - Potential Irritant."[5]

DisposalFlowWasteWaste Material(Syringes, Vials, Wipes)SegregateSegregate:Solids vs LiquidsWaste->SegregateLiquidStreamLiquid Stream:Halogenated or Non-Halogenated(Check Solvent)Segregate->LiquidStreamSolidStreamSolid Stream:Double Bag (Haz Waste)Segregate->SolidStreamFinalIncineration(High Temp)LiquidStream->FinalSolidStream->Final

Figure 2: Waste segregation workflow for nitrogenous organic intermediates.[1][2][3][4][5]

References

  • PubChem. (2025).[5][6][7][8] 1-Methylpiperazin-2-one (Compound Summary).[1][2][3][4][5][7][9][10][11][12] National Library of Medicine.[5] [Link]

  • National Institutes of Health (NIH). (2026).[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[5][Link][2][3][4][5]

  • ECHA. (2025). Registration Dossier: 1-Butylpiperazine.[1][5][8] European Chemicals Agency.[5][6][7][8] [Link][2][3][4][5]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.